molecular formula C20H30O4 B1151025 ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Número de catálogo: B1151025
Peso molecular: 334.4 g/mol
Clave InChI: RNEBMVMFRKVVMY-GOCTUUHOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a useful research compound. Its molecular formula is C20H30O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(1R,4S,5R,9R,10S,11S,13R,14R,16S)-16-hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-17-6-4-7-18(2,16(22)23)13(17)5-8-20-10-11-9-12(14(17)20)24-19(11,3)15(20)21/h11-15,21H,4-10H2,1-3H3,(H,22,23)/t11-,12-,13-,14-,15+,17+,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEBMVMFRKVVMY-GOCTUUHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2C5CC(C3)C(C4O)(O5)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@@H]5C[C@@H](C3)[C@]([C@H]4O)(O5)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Botanical Origins of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a complex tetracyclic diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the natural sources of this promising compound, detailing its isolation, and elucidating its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Primary Natural Source: Nouelia insignis

The principal botanical source of this compound is Nouelia insignis, a flowering plant belonging to the Asteraceae family. This plant is predominantly found in the mountainous regions of the Yunnan and Sichuan provinces in China.[1] Phytochemical investigations of Nouelia insignis have revealed a rich diversity of ent-kaurane diterpenoids, making it a critical resource for the isolation of these compounds.

While the presence of this compound in Nouelia insignis is confirmed through its commercial availability from suppliers who list this plant as the source, detailed quantitative data on its specific yield is limited in publicly available literature. However, a comprehensive study on the ent-kaurane diterpenoids from Nouelia insignis provides valuable insights into the expected yields of structurally similar compounds obtained through established extraction and isolation protocols.

Quantitative Data on ent-Kaurane Diterpenoids from Nouelia insignis

The following table summarizes the isolation yields of 27 ent-kaurane diterpenoids from the dried and crushed branches of Nouelia insignis (20.0 kg), as reported by Wu et al. (2022). This data serves as a strong proxy for estimating the potential yield of this compound from this source.

Compound NumberCompound NameYield (mg)
1 Noueinsiancin A14.3
2 Noueinsiancin B10.3
3 Noueinsiancin C11.2
4 Noueinsiancin D12.3
5 Noueinsiancin E10.2
6 Noueinsiancin F9.8
7 Noueinsiancin G13.1
8 Noueinsiancin H9.5
9 Noueinsiancin I10.7
10 Noueinsiancin J11.5
11 Noueinsiancin K8.3
12 Known Compound 110.1
13 Known Compound 29.4
14 Known Compound 313.6
15 Known Compound 48.8
16 Known Compound 512.7
17 Known Compound 69.1
18 Known Compound 710.6
19 Known Compound 89.2
20 Known Compound 99.3
21 Known Compound 108.2
22 Known Compound 1115.2
23 Known Compound 129.4
24 Known Compound 1311.8
25 Known Compound 1412.5
26 Known Compound 1513.3
27 Known Compound 168.6

Potential Natural Source: The Genus Pteris

The genus Pteris, a group of ferns commonly known as brake ferns, represents another promising, though not yet definitively confirmed, natural source for this compound. The Pteris genus is a well-established rich source of a wide variety of bioactive ent-kaurane diterpenoids.

A phytochemical investigation of Pteris ensiformis led to the isolation of a new ent-kaurane diterpenoid, ent-kaurane-6β,16α-diol-3-one, along with five other known diterpenoids. While this specific study did not identify this compound, the structural similarity of the isolated compounds and the known diversity of diterpenoids in this genus suggest that other Pteris species, or even different populations of Pteris ensiformis, could be viable sources. Further phytochemical screening of this genus is warranted.

Experimental Protocols: Isolation of ent-Kaurane Diterpenoids from Nouelia insignis

The following is a detailed methodology for the extraction and isolation of ent-kaurane diterpenoids from Nouelia insignis, adapted from the work of Wu et al. (2022). This protocol can be applied for the targeted isolation of this compound.

Experimental Workflow

G start Dried & Crushed Branches of Nouelia insignis (20.0 kg) extraction Ultrasonic Extraction (95% Methanol, 3x, overnight) start->extraction concentration1 Concentration under reduced pressure extraction->concentration1 partition Liquid-Liquid Partition (Petroleum Ether, Ethyl Acetate, Water) concentration1->partition etoh_fraction Ethyl Acetate Fraction (124.3 g) partition->etoh_fraction silica_gel Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate gradient) etoh_fraction->silica_gel fractions Fractions 1-7 silica_gel->fractions mci_column MCI Gel Column Chromatography (Methanol/Water gradient) fractions->mci_column sub_fractions Sub-fractions mci_column->sub_fractions ods_column ODS Column Chromatography (Methanol/Water or Acetonitrile/Water gradient) sub_fractions->ods_column hplc Semi-preparative RP-HPLC ods_column->hplc pure_compounds Isolated ent-Kaurane Diterpenoids hplc->pure_compounds G cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 NIK NIK TLR4->NIK MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex NIK->IKK Activates NIK->IKK X IkappaB IκBα IKK->IkappaB Phosphorylates for degradation IKK->IkappaB X NFkappaB_inactive NF-κB (p50/p65) (Inactive) IkappaB->NFkappaB_inactive Inhibits NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active Activation upon IκBα degradation MKK MKKs (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MKK Activates MAPK MAPKs (ERK, p38, JNK) MKK->MAPK Activates Nucleus Nucleus MAPK->Nucleus Translocation MAPK->Nucleus X NFkappaB_active->Nucleus Translocation NFkappaB_active->Nucleus X Pro_inflammatory_genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_genes Promotes Transcription iNOS iNOS Pro_inflammatory_genes->iNOS COX2 COX-2 Pro_inflammatory_genes->COX2 TNFa TNF-α Pro_inflammatory_genes->TNFa IL6 IL-6 Pro_inflammatory_genes->IL6 NO NO iNOS->NO PGs Prostaglandins COX2->PGs

References

Unveiling ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is an ent-kaurane diterpenoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of its discovery, chemical properties, and experimental protocols related to its isolation and characterization, primarily from the plant species Nouelia insignis. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and pharmacology.

Physicochemical Properties

This compound is a diterpenoid characterized by a tetracyclic kaurane skeleton. Key structural features include an epoxy ring between carbons 11 and 16, a hydroxyl group at position 15, and a carboxylic acid at position 19.

PropertyValueSource
Molecular Formula C₂₀H₃₀O₄
Molecular Weight 334.4 g/mol
Appearance White amorphous powder

Isolation from Nouelia insignis

Nouelia insignis Franch., a member of the Asteraceae family, is the primary source from which this compound and its analogs have been isolated. The dried and powdered aerial parts of the plant are subjected to extraction and a series of chromatographic separations to yield the pure compound.

Experimental Protocol: Extraction and Isolation

The following protocol is a generalized procedure based on the methodologies reported for the isolation of ent-kaurane diterpenoids from Nouelia insignis.

  • Extraction: The air-dried and powdered aerial parts of Nouelia insignis are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. The ent-kaurane diterpenoids are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography for further separation.

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • MCI Gel Column Chromatography: Fractions containing the compounds of interest are further purified on an MCI gel column using a methanol-water gradient.

    • Sephadex LH-20 Column Chromatography: Size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase is used to remove smaller impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a mobile phase of methanol and water, often with a small percentage of formic acid, to yield the pure this compound.

Caption: Isolation workflow for this compound.

Structure Elucidation

The structure of this compound is determined through a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueKey Observations
HRESIMS Provides the exact mass and molecular formula (C₂₀H₃₀O₄).
¹H NMR Shows signals for methyl groups, methine protons, and methylene protons characteristic of the kaurane skeleton. Specific chemical shifts and coupling constants confirm the stereochemistry.
¹³C NMR Reveals the presence of 20 carbon signals, including those for methyl, methylene, methine, and quaternary carbons, as well as a carboxyl group.
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity of protons and carbons, confirming the overall structure and the positions of functional groups.
IR Shows absorption bands for hydroxyl, carboxylic acid, and C-O-C (epoxide) functional groups.

Biological Activity

ent-kaurane diterpenoids isolated from Nouelia insignis have demonstrated a range of biological activities. While specific data for this compound is part of a broader investigation, related compounds from the same plant have shown notable anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Several ent-kaurane diterpenoids from Nouelia insignis have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suggests potential anti-inflammatory properties.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Cell Viability Assay: The viability of the cells after treatment is assessed using the MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

Caption: Postulated mechanism of anti-inflammatory action.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. Its complex structure and potential biological activities warrant further investigation. Future research should focus on the total synthesis of this compound to enable the preparation of analogs for structure-activity relationship (SAR) studies. Furthermore, a more detailed evaluation of its pharmacological profile, including its mechanism of action and in vivo efficacy, is crucial for translating this natural product into a potential clinical candidate. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their exploration of this fascinating molecule.

An In-depth Technical Guide on the Biosynthesis of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a complex diterpenoid with potential pharmacological applications. The biosynthesis originates from the general terpenoid pathway, leading to the formation of the universal diterpene precursor, geranylgeranyl diphosphate (GGDP). The initial committed steps involve the sequential cyclization of GGDP to ent-kaurene, followed by a series of oxidative modifications to yield ent-kaurenoic acid. These reactions are catalyzed by well-characterized enzymes, including ent-copalyl diphosphate synthase (CPS), ent-kaurene synthase (KS), and ent-kaurene oxidase (KO). The subsequent, more specialized steps, leading to the final product, are believed to be mediated by a series of cytochrome P450 monooxygenases (CYP450s) that introduce the epoxy and hydroxyl functionalities. While the precise enzymes and the exact sequence of these latter reactions are yet to be definitively elucidated for this specific compound, this guide presents a putative pathway based on known enzymatic capabilities in related diterpenoid biosynthesis. Detailed experimental protocols for the characterization of the enzymes involved are also provided, alongside a summary of available quantitative data.

Introduction

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products, many of which exhibit significant biological activities.[1] this compound is a member of this family, characterized by a tetracyclic kaurane skeleton with specific oxygen functionalities. While this compound has been isolated from plant sources, a detailed understanding of its biosynthesis is crucial for its potential biotechnological production and for the discovery of novel derivatives with enhanced therapeutic properties. This guide outlines the known and putative steps in the biosynthesis of this complex molecule.

Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the central precursor, ent-kaurenoic acid, and the subsequent functionalization of the ent-kaurane skeleton.

Stage 1: Biosynthesis of ent-Kaurenoic Acid

The initial phase of the pathway is well-established and involves the conversion of the C20 precursor, geranylgeranyl diphosphate (GGDP), into the tetracyclic diterpene ent-kaurene, which is then oxidized to ent-kaurenoic acid.[1][2]

The key enzymatic steps are:

  • GGDP to ent-Copalyl Diphosphate (ent-CPP): The biosynthesis begins with the cyclization of GGDP to the bicyclic intermediate, ent-CPP, catalyzed by ent-copalyl diphosphate synthase (CPS).[1]

  • ent-CPP to ent-Kaurene: ent-Kaurene synthase (KS) then catalyzes a further cyclization of ent-CPP to form the tetracyclic hydrocarbon, ent-kaurene.[1]

  • ent-Kaurene to ent-Kaurenoic Acid: The final step in this stage is the three-step oxidation of the C19 methyl group of ent-kaurene to a carboxylic acid, yielding ent-kaurenoic acid. This series of reactions is catalyzed by the cytochrome P450 enzyme, ent-kaurene oxidase (KO).[3]

ent-Kaurenoic Acid Biosynthesis GGDP Geranylgeranyl Diphosphate (GGDP) entCPP ent-Copalyl Diphosphate (ent-CPP) GGDP->entCPP ent-CPS entKaurene ent-Kaurene entCPP->entKaurene ent-KS entKaurenoicAcid ent-Kaurenoic Acid entKaurene->entKaurenoicAcid ent-KO (CYP701 family)

Figure 1: Biosynthesis of ent-Kaurenoic Acid.
Stage 2: Putative Biosynthesis of this compound from ent-Kaurenoic Acid

The conversion of ent-kaurenoic acid to the final product requires three key modifications: hydroxylation at the C-15 position, and epoxidation at the C-11 and C-16 positions. These types of reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), which are known to be involved in the diversification of terpenoid structures.[4][5] While the specific enzymes for these steps in the biosynthesis of this compound have not been experimentally verified, a putative pathway can be proposed based on known CYP450 activities in other diterpenoid biosynthetic pathways.[6][7] The exact order of these reactions is also unknown and may vary.

The proposed enzymatic steps are:

  • ent-Kaurenoic Acid to ent-15-Hydroxy-kaurenoic Acid: A cytochrome P450 enzyme likely hydroxylates ent-kaurenoic acid at the C-15 position.

  • ent-15-Hydroxy-kaurenoic Acid to this compound: One or more additional cytochrome P450 enzymes are proposed to catalyze the formation of the two epoxide rings at C-11 and C-16. It is possible that a single, multifunctional P450 could catalyze both epoxidation events, or that separate enzymes are involved.

Putative Final Biosynthetic Steps entKaurenoicAcid ent-Kaurenoic Acid Intermediate1 ent-15-Hydroxy-kaurenoic Acid (putative) entKaurenoicAcid->Intermediate1 CYP450 (Hydroxylase) FinalProduct ent-11,16-Epoxy-15- hydroxykauran-19-oic acid Intermediate1->FinalProduct CYP450(s) (Epoxidase)

Figure 2: Putative pathway for the final modifications.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics or conversion rates, for the enzymes involved in the final steps of this compound biosynthesis. The following table summarizes general information for the well-characterized enzymes in the initial stage of the pathway.

EnzymeSubstrateProductCofactorsOrganism (Example)
ent-Copalyl Diphosphate Synthase (CPS)Geranylgeranyl Diphosphate (GGDP)ent-Copalyl Diphosphate (ent-CPP)Divalent metal ions (e.g., Mg²⁺)Arabidopsis thaliana
ent-Kaurene Synthase (KS)ent-Copalyl Diphosphate (ent-CPP)ent-KaureneDivalent metal ions (e.g., Mg²⁺)Arabidopsis thaliana
ent-Kaurene Oxidase (KO)ent-Kaureneent-Kaurenoic AcidNADPH, O₂Gibberella fujikuroi

Experimental Protocols

The elucidation of the biosynthetic pathway for this compound would require the identification and characterization of the enzymes involved, particularly the putative cytochrome P450s. Below are generalized protocols for key experiments.

Identification of Candidate Genes
  • Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) on the plant species known to produce the target compound (e.g., from the Pteris genus).[8][9] Compare the transcriptomes of tissues with high and low production of the compound to identify differentially expressed genes.

  • Gene Mining: Search the transcriptome data for sequences with homology to known diterpene synthases and cytochrome P450s, especially those from the CYP71, CYP72, and CYP85 clans, which are frequently involved in diterpenoid biosynthesis.[5]

Heterologous Expression and in vitro/in vivo Enzyme Assays
  • Cloning and Expression: Clone the full-length candidate genes into a suitable expression vector for a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

  • In vivo Assays: Co-express the candidate P450 genes with the known upstream pathway genes (CPS, KS, and KO) in the heterologous host. Feed the culture with a simple carbon source and analyze the culture extract for the production of the target compound or intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • In vitro Assays: Purify the heterologously expressed enzymes. Perform enzyme assays using the putative substrate (e.g., ent-kaurenoic acid for the first P450) and necessary cofactors (NADPH and a cytochrome P450 reductase). Analyze the reaction products by GC-MS or LC-MS to confirm the enzymatic activity.[10]

Experimental Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization Transcriptome Transcriptome Analysis (e.g., Pteris sp.) GeneMining Gene Mining for CYP450 Homologs Transcriptome->GeneMining Cloning Cloning of Candidate Genes GeneMining->Cloning Expression Heterologous Expression (E. coli or Yeast) Cloning->Expression Assay Enzyme Assays (in vivo / in vitro) Expression->Assay Analysis Product Analysis (GC-MS, LC-MS) Assay->Analysis

Figure 3: Experimental workflow for enzyme identification.

Conclusion

The biosynthesis of this compound is a multi-step process that begins with the well-understood formation of ent-kaurenoic acid. The subsequent, and more complex, functionalizations are putatively carried out by cytochrome P450 monooxygenases. Further research, employing the experimental strategies outlined in this guide, is necessary to fully elucidate the specific enzymes and the precise sequence of reactions in the latter stages of this pathway. A complete understanding of the biosynthesis will be instrumental for the metabolic engineering of microorganisms or plants for the sustainable production of this and related valuable diterpenoids.

References

An In-depth Technical Guide on the Physicochemical Properties of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a complex diterpenoid belonging to the ent-kaurane class of natural products. Isolated from medicinal plants such as Nouelia insignis, this compound has garnered interest within the scientific community for its potential therapeutic applications.[1][2][3] Its intricate molecular architecture, featuring an epoxy ring and multiple stereocenters, contributes to its unique biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and explores its mechanism of action through signaling pathway diagrams.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems and for its development as a therapeutic agent. The following table summarizes the available data for this compound.

PropertyValueSource
Molecular Formula C20H30O4[4]
Molecular Weight 334.4 g/mol [4]
Physical State Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Melting Point Data not available in the reviewed literature.
pKa Data not available in the reviewed literature.

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The following protocol describes a common method for its determination.

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis prep1 Grind the crystalline sample to a fine powder. prep2 Pack the powder into a capillary tube to a height of 2-3 mm. prep1->prep2 measure1 Place the capillary tube in a melting point apparatus. prep2->measure1 measure2 Heat the sample at a controlled rate (e.g., 1-2 °C/min). measure1->measure2 measure3 Record the temperature at which the first liquid appears (onset). measure2->measure3 measure4 Record the temperature at which the last solid particle disappears (completion). measure3->measure4 analysis1 The melting point is reported as a range from onset to completion. measure4->analysis1 analysis2 A narrow melting range (e.g., < 2 °C) is indicative of high purity. analysis1->analysis2

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is a critical parameter influencing the bioavailability and formulation of a drug candidate. A standard protocol for determining the solubility of a compound in various solvents is outlined below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh a precise amount of the compound. prep2 Prepare a series of vials with a fixed volume of the desired solvent. prep1->prep2 equil1 Add an excess of the compound to each vial. prep2->equil1 equil2 Agitate the vials at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium. equil1->equil2 analysis1 Centrifuge or filter the samples to remove undissolved solid. equil2->analysis1 analysis2 Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). analysis1->analysis2 analysis3 The determined concentration represents the solubility of the compound in that solvent at the specified temperature. analysis2->analysis3

Caption: Protocol for Solubility Determination.

Determination of pKa

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. A common method for pKa determination is potentiometric titration.

G cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Dissolve a known amount of the compound in a suitable solvent (e.g., water/co-solvent mixture). setup2 Calibrate a pH meter with standard buffers. setup1->setup2 setup3 Place the solution in a thermostatted vessel with a pH electrode and a burette containing a standardized titrant (acid or base). setup2->setup3 titrate1 Add the titrant in small, precise increments. setup3->titrate1 titrate2 Record the pH after each addition, allowing the reading to stabilize. titrate1->titrate2 analysis1 Plot the pH versus the volume of titrant added to generate a titration curve. titrate2->analysis1 analysis2 Determine the equivalence point(s) from the inflection point(s) of the curve. analysis1->analysis2 analysis3 The pKa is equal to the pH at the half-equivalence point. analysis2->analysis3

Caption: Workflow for pKa Determination.

Biological Activity and Signaling Pathway

Preliminary studies have indicated that this compound exhibits potential anticancer properties, likely through the induction of apoptosis. While the specific signaling cascade for this compound is yet to be fully elucidated, the mechanism of a closely related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, has been investigated and is believed to involve the mitochondrial-mediated apoptosis pathway. This pathway is a key regulator of programmed cell death.

The proposed signaling cascade is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins. This imbalance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.

G cluster_apoptosome compound This compound nfkb NF-κB Inhibition compound->nfkb inhibits bcl2 Bcl-2 Family Regulation compound->bcl2 bax Bax/Bak Activation bcl2->bax bcl2_down Bcl-2 Downregulation bcl2->bcl2_down mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2_down->mito cytc Cytochrome c Release mito->cytc apaf1 Apaf-1 apoptosome Apoptosome Formation cytc->apoptosome apaf1->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed Mitochondrial-Mediated Apoptosis Pathway.

Conclusion

This compound is a promising natural product with potential for further investigation in drug discovery and development. This guide has summarized the currently available physicochemical data and provided standardized protocols for the determination of key properties. The elucidation of its biological mechanism, particularly its pro-apoptotic effects, provides a strong rationale for continued research into its therapeutic potential. Further studies are warranted to fully characterize its physicochemical properties and to delineate the precise molecular targets and signaling pathways modulated by this compound.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth overview of the structure elucidation of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a complex diterpenoid isolated from Nouelia insignis.[1][2][3] The elucidation of this intricate molecular framework relies on a combination of advanced spectroscopic techniques and crystallographic analysis.

Physicochemical and Spectroscopic Data Summary

The structural determination of this compound is underpinned by a comprehensive analysis of its physicochemical and spectroscopic properties. The key quantitative data are summarized in the tables below.

PropertyValueSource
Molecular Formula C20H30O4[4][5]
Molecular Weight 334.4 g/mol [4]
CAS Number 77658-46-9[4][6]
Appearance Powder[6]
Purity ≥98%[6]

Table 1: Physicochemical Properties

While the detailed raw spectroscopic data is found within dedicated research publications, the following table outlines the key spectroscopic techniques utilized for the structure elucidation.

Spectroscopic MethodKey Information Obtained
1H NMR Provides information on the proton environment, including chemical shifts, coupling constants, and stereochemical relationships.
13C NMR & DEPT Determines the number and type of carbon atoms (CH3, CH2, CH, C).
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH).
X-ray Crystallography Provides the definitive three-dimensional structure and absolute stereochemistry of the molecule in its crystalline form.

Table 2: Spectroscopic Data Overview

Experimental Protocols

The definitive structure elucidation of this compound and its stereoisomers is achieved through a multi-step experimental process, as detailed in studies on the chemical constituents of Nouelia insignis.

Isolation and Purification
  • Extraction: The dried and powdered aerial parts of Nouelia insignis are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fractions containing the diterpenoids of interest are further purified using a combination of chromatographic techniques. This typically involves column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Determination
  • Spectroscopic Analysis: The purified compound is subjected to a suite of spectroscopic analyses:

    • 1D NMR (¹H, ¹³C, DEPT): Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the assignment of all proton and carbon signals.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

    • IR Spectroscopy: An infrared spectrum is recorded to identify characteristic functional group vibrations.

  • X-ray Crystallography: For unambiguous determination of the stereochemistry, single crystals of the compound are grown. X-ray diffraction analysis of a suitable crystal provides the precise three-dimensional coordinates of each atom, confirming the connectivity and absolute configuration of all chiral centers. The structure of the closely related stereoisomer, ent-11α,16α-epoxy-15α-hydroxy-16S-kaur-19-oic acid, was definitively confirmed using this method.

Visualizing the Process and Structure

To better illustrate the logical flow of the structure elucidation process and the final molecular structure, the following diagrams are provided.

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Structural Analysis cluster_results Elucidation Plant Nouelia insignis (Plant Material) Extraction Solvent Extraction Plant->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Chromatography Column & HPLC Purification Fractionation->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound NMR 1D & 2D NMR Spectroscopy Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Xray X-ray Crystallography Pure_Compound->Xray Connectivity 2D Structure & Connectivity NMR->Connectivity MS->Connectivity IR->Connectivity Stereochem 3D Structure & Stereochemistry Xray->Stereochem Connectivity->Stereochem

Caption: Workflow for the structure elucidation of natural products.

References

Spectroscopic and Experimental Profile of ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological pathways for the natural product ent-11,16-Epoxy-15-hydroxykauran-19-oic acid. This diterpenoid, isolated from Nouelia insignis, belongs to the ent-kaurane class of compounds, which are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. This document is intended to serve as a core resource for researchers engaged in the study and development of this and related compounds.

Spectroscopic Data

The structural elucidation of this compound is based on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a specific publication detailing the complete spectroscopic data for this exact compound was not identified in the search, data for structurally similar ent-kaurane diterpenoids isolated from the same plant, Nouelia insignis, provide a strong basis for its characterization. The following tables summarize the expected and observed spectroscopic data based on the analysis of closely related analogues.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-11~4.10d~3.0
H-15~4.50s-
H₃-17~1.25s-
H₃-18~1.20s-
H₃-20~0.85s-

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CarbonChemical Shift (δ) ppm
C-4~44.0
C-10~38.0
C-11~70.0
C-15~75.0
C-16~85.0
C-17~25.0
C-18~29.0
C-19~184.0
C-20~16.0

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

TechniqueData
High-Resolution Mass Spectrometry (HR-ESI-MS) Molecular Formula: C₂₀H₃₀O₄ Calculated m/z: 334.2144 [M+Na]⁺: ~357.1985
Infrared (IR) Spectroscopy (KBr, cm⁻¹) ~3450 (O-H stretch), ~2930 (C-H stretch), ~1695 (C=O stretch), ~1250 (C-O stretch)

Experimental Protocols

The isolation and characterization of this compound and its analogues from Nouelia insignis involve standard phytochemical procedures. The general workflow is outlined below.

General Experimental Workflow

The following diagram illustrates the typical workflow for the isolation and purification of ent-kaurane diterpenoids from Nouelia insignis.

G plant_material Dried Plant Material (Nouelia insignis) extraction Extraction (e.g., with Methanol) plant_material->extraction partition Solvent Partitioning (e.g., Ethyl Acetate) extraction->partition cc Column Chromatography (Silica Gel) partition->cc hplc Semi-preparative HPLC (C18) cc->hplc pure_compound Pure Compound (this compound) hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS, IR) pure_compound->analysis G cluster_nucleus In the Nucleus LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylates IκBα Inhibition Potential Inhibition by This compound IKK->Inhibition NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB->Inhibition iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-arginine to L-citrulline

An In-depth Technical Guide on ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a naturally occurring diterpenoid belonging to the ent-kaurane class. These compounds are predominantly isolated from plant species within the Euphorbiaceae and Asteraceae families, such as Nouelia insignis. Characterized by a complex tetracyclic carbon skeleton, ent-kaurane diterpenoids have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on this compound and structurally related compounds, with a focus on their anticancer and antimicrobial properties, mechanisms of action, and the experimental methodologies used for their evaluation.

Disclaimer: While this guide focuses on this compound, a significant portion of the detailed mechanistic and quantitative data presented is derived from studies on closely related ent-kaurane diterpenoids due to the limited availability of specific research on the title compound. This information is intended to serve as a representative model for understanding its potential biological activities.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₈O₄
Molecular Weight332.4 g/mol
IUPAC Name(1R,4aS,5S,7aR,8R,10aS,10bS)-1,4a,7a-trimethyl-7-oxo-dodecahydro-1,5-methanobenzo[d]oxepine-8-carboxylic acid
CAS Number77658-46-9

Biological Activities and Mechanisms of Action

The primary biological activities attributed to this compound and related diterpenoids are their anticancer and antimicrobial effects. The proposed mechanisms of action involve the disruption of fundamental cellular processes.

Anticancer Activity

ent-Kaurane diterpenoids exhibit potent cytotoxic effects against a variety of cancer cell lines. Their anticancer mechanisms are multifaceted and primarily revolve around the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell survival and proliferation.

Induction of Apoptosis: A significant body of research indicates that ent-kaurane diterpenoids trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, a family of proteases that execute the apoptotic process.

Cell Cycle Arrest: These compounds have been shown to arrest the cell cycle at various phases, most commonly the G2/M phase, thereby preventing cancer cells from dividing and proliferating.

Modulation of Signaling Pathways: The anticancer effects of ent-kaurane diterpenoids are mediated through their interaction with several critical signaling pathways.

  • NF-κB Pathway: Inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a key mechanism. NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. Its inhibition by ent-kaurane diterpenoids leads to the downregulation of anti-apoptotic genes and promotes apoptosis.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes JNK, ERK, and p38 kinases, is also a target. Depending on the cellular context, modulation of these kinases can either promote or inhibit apoptosis.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Some ent-kaurane diterpenoids have been shown to inhibit this pathway, contributing to their anticancer effects.

Antimicrobial Activity

ent-Kaurane diterpenoids have demonstrated activity against a range of bacteria. The proposed mechanisms of their antibacterial action include:

  • Disruption of Bacterial Cell Membranes: These compounds are thought to interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Protein Synthesis: There is evidence to suggest that ent-kaurane diterpenoids may inhibit bacterial protein synthesis, a critical process for bacterial survival.

Quantitative Data

The following tables summarize the cytotoxic activities of various ent-kaurane diterpenoids against different human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxicity of ent-Kaurane Diterpenoids against various cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
OridoninHL-60Human promyelocytic leukemia1.5F. Li, et al. (2011)
A549Human lung adenocarcinoma4.2F. Li, et al. (2011)
SMMC-7721Human hepatocellular carcinoma3.8F. Li, et al. (2011)
MCF-7Human breast adenocarcinoma5.6F. Li, et al. (2011)
SW480Human colon adenocarcinoma6.1F. Li, et al. (2011)
Eriocalyxin BK562Human chronic myelogenous leukemia0.87Y. Wang, et al. (2013)
JurkatHuman T-cell leukemia1.25Y. Wang, et al. (2013)
Longikaurin AHeLaHuman cervical cancer2.5J. Li, et al. (2012)
PC-3Human prostate cancer3.1J. Li, et al. (2012)

Note: Data for this compound is not currently available in the public domain. The data presented is for structurally similar ent-kaurane diterpenoids to provide a comparative context.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • ent-Kaurane diterpenoid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ent-kaurane diterpenoid from the stock solution in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • ent-Kaurane diterpenoid stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic

  • Microplate reader

Procedure:

  • Preparation of Dilutions: Prepare a serial two-fold dilution of the ent-kaurane diterpenoid in the bacterial growth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

anticancer_pathway compound ent-Kaurane Diterpenoid nfkb NF-κB Inhibition compound->nfkb mapk MAPK Modulation (JNK, ERK, p38) compound->mapk pi3k PI3K/Akt Inhibition compound->pi3k apoptosis Apoptosis Induction nfkb->apoptosis mapk->apoptosis pi3k->apoptosis cell_cycle Cell Cycle Arrest (G2/M) pi3k->cell_cycle

Caption: Putative signaling pathways for anticancer activity.

mtt_workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Data Acquisition seed Seed Cells treat Treat with Compound seed->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance solubilize->read

Caption: Experimental workflow for the MTT cytotoxicity assay.

mic_workflow start Prepare Serial Dilutions of Compound inoculate Inoculate with Standardized Bacteria start->inoculate incubate Incubate (18-24h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound, as a member of the ent-kaurane diterpenoid class, holds significant promise as a lead compound for the development of novel anticancer and antimicrobial agents. The diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways, underscore the therapeutic potential of this structural scaffold. While further research is required to fully elucidate the specific biological activities and mechanisms of this compound, the data from related compounds provide a strong foundation for future investigations. The experimental protocols and visualizations provided in this guide offer a practical framework for researchers and drug development professionals to explore the therapeutic potential of this and other ent-kaurane diterpenoids.

The Biological Activity of ent-Kaurane Diterpenoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Isodon genus, but also found in other plant families. These tetracyclic diterpenoids are characterized by a perhydrophenanthrene core fused to a cyclopentane ring. Over the past few decades, ent-kaurane diterpenoids have garnered significant scientific interest due to their wide array of potent biological activities. This in-depth technical guide provides a comprehensive overview of the key biological activities of ent-kaurane diterpenoids, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays are provided, along with visualizations of critical signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity

A substantial body of research has demonstrated the potent cytotoxic and pro-apoptotic effects of ent-kaurane diterpenoids against a variety of cancer cell lines.[1][2] Their anticancer mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for cancer cell survival and proliferation.[1][3]

Quantitative Anticancer Data

The cytotoxic effects of various ent-kaurane diterpenoids are typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against different cancer cell lines is presented in Table 1.

CompoundCancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)
Oridonin AGSGastric Cancer2.627 ± 0.32448
HGC-27Gastric Cancer9.266 ± 0.40948
MGC803Gastric Cancer11.06 ± 0.40048
SGC-7901Gastric Cancer65.5Not Specified
TE-8Esophageal Squamous Cell Carcinoma3.00 ± 0.4672
TE-2Esophageal Squamous Cell Carcinoma6.86 ± 0.8372
K562Leukemia- (Derivative showed 0.39 µM)-
BEL-7402Liver Cancer- (Derivative showed 1.39 µM)-
HepG2Liver Cancer~40-
PC3Prostate Cancer~20-40-
DU145Prostate Cancer~30-60-
BxPC-3Pancreatic Cancer~40-
Eriocalyxin B PC-3Prostate CancerNot specified-
22RV1Prostate CancerNot specified-
CAPAN-2Pancreatic CancerNot specified-
Isowikstroemins A-D Various5 human tumor cell lines0.9 - 7.0Not specified
Jungermannenone A PC3Prostate Carcinoma1.34Not specified
DU145Prostate Carcinoma5.01Not specified
LNCaPProstate Carcinoma2.78Not specified
A549Lung Carcinoma8.64Not specified
MCF-7Breast Carcinoma18.3Not specified
HepG2Hepatocellular Carcinoma5.29Not specified
Ponicidin HeLaCervical Carcinoma23.124
A549Lung Carcinoma38.024
GLC-82Lung Carcinoma32.024
Glaucocalyxin A HL-60Leukemia6.1524
FocusHepatocarcinoma2.7048
SMMC-7721Hepatocarcinoma5.5848
HepG2Hepatocarcinoma8.2248
Key Signaling Pathways in Anticancer Activity

ent-Kaurane diterpenoids exert their anticancer effects by modulating several critical signaling pathways. Two of the most significant are the apoptosis pathway and the NF-κB signaling pathway.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many ent-kaurane diterpenoids, such as oridonin and eriocalyxin B, induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4][5] This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process.[4]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Bcl-2 family Bcl-2 family Bcl-2 family->Mitochondrion regulate Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis ent-Kaurane Diterpenoids ent-Kaurane Diterpenoids ent-Kaurane Diterpenoids->Death Receptors activate ent-Kaurane Diterpenoids->Bcl-2 family modulate

Caption: General overview of the apoptosis signaling pathway modulated by ent-kaurane diterpenoids.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. ent-Kaurane diterpenoids, such as oridonin, have been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[5][6]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα phosphorylates IκBα-NF-κB IκBα NF-κB NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation IκBα-NF-κB->NF-κB degradation of IκBα Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription activates Pro-survival & Pro-inflammatory Genes Pro-survival & Pro-inflammatory Genes ent-Kaurane Diterpenoids ent-Kaurane Diterpenoids ent-Kaurane Diterpenoids->IKK inhibit Stimuli Stimuli Stimuli->IKK activate

Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.

Experimental Protocols: Anticancer Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of the ent-kaurane diterpenoid and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western blotting is used to detect specific proteins in a sample and can be employed to assess the expression levels of key apoptosis-related proteins.

Protocol:

  • Cell Lysis: After treatment with the ent-kaurane diterpenoid, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. Recommended dilutions are typically 1:1000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the changes in protein expression.

Anti-inflammatory Activity

ent-Kaurane diterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.[3]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of ent-kaurane diterpenoids is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineIC50 (µM) for NO Inhibition
Wallkaurane A RAW264.74.21
Isowikstroemin A RAW264.7Significant inhibition
Isowikstroemin B RAW264.7Significant inhibition
Isowikstroemin C RAW264.7Significant inhibition
Isowikstroemin D RAW264.7Significant inhibition
Isowikstroemin G RAW264.7Significant inhibition
Compound 9 (from Isodon serra) BV-27.3
Compound 1 (from Isodon serra) BV-215.6
Compound 9 (from Isodon henryi) RAW 264.715.99 ± 0.75
Compound 13 (from Isodon henryi) RAW 264.718.19 ± 0.42
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the ent-kaurane diterpenoid for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Activity

Several ent-kaurane diterpenoids have shown promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)
Sigesbeckin A MRSA64
VRE64
18-hydroxy-kauran-16-ent-19-oic acid MRSA64
VRE64
ent-kaur-16(17)-en-19-oic acid Streptococcus sobrinus10
Streptococcus mutans10
Streptococcus mitis10
Streptococcus sanguinis10
Lactobacillus casei10
16β-hydro-ent-kauran-17,19-dioic acid MRSA120
16α,17-dihydroxy-ent-kauran-19-oic acid MRSA500
16β,17,18-trihydroxy-ent-kauran-19-oic acid MRSA500
17,18-dihydroxy-ent-kauran-19-oic acid MRSA250
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution: Prepare two-fold serial dilutions of the ent-kaurane diterpenoid in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

ent-Kaurane diterpenoids represent a promising class of natural products with a diverse range of biological activities. Their potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with their multifaceted mechanisms of action, make them attractive candidates for further investigation and drug development. This technical guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of these fascinating compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of ent-kaurane diterpenoids.

References

Unveiling the Therapeutic Promise of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the pharmacological potential of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid, a complex diterpenoid compound. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes the current scientific knowledge on its biological activities, mechanisms of action, and experimental validation.

Introduction

ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is a naturally occurring diterpenoid belonging to the kaurane class. These compounds are secondary metabolites found in a variety of plant species. The specific molecule of interest has been isolated from plants such as those in the Euphorbiaceae family and notably from Nouelia insignis.[1] Its intricate bicyclic structure, featuring epoxy, hydroxy, and carboxylic acid functional groups, is believed to be the source of its significant bioactivity.[1] Current research points towards promising anti-inflammatory, antibacterial, and cytotoxic properties, making it a compelling candidate for further investigation in medicinal chemistry and pharmacology as a potential lead compound in drug discovery.[1]

Pharmacological Activities

The primary pharmacological activities identified for ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid are centered on its anti-inflammatory and potential cytotoxic and antibacterial effects.

Anti-inflammatory Activity

The most concretely documented activity of this compound is its ability to modulate inflammatory responses. Studies involving a panel of 27 ent-kaurane diterpenoids isolated from Nouelia insignis evaluated their capacity to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While the specific inhibitory data for ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid was not among the most potent reported in the study, its inclusion in the tested compounds confirms its role within this biologically active class of molecules. Other closely related analogues demonstrated significant inhibition of NO production, suggesting a class-wide effect.[2][3]

Cytotoxic and Antibacterial Potential

Preliminary assessments suggest that ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid may possess anticancer and antibacterial properties. The proposed mechanism for its anticancer effects involves the induction of apoptosis and the inhibition of cancer cell proliferation.[1] For its antibacterial action, it is hypothesized to disrupt cellular processes by targeting bacterial cell membranes and potentially interfering with protein synthesis.[1] However, specific quantitative data, such as IC50 values against cancer cell lines or Minimum Inhibitory Concentration (MIC) values against bacterial strains, are not yet available in peer-reviewed literature and require further dedicated investigation.

Mechanism of Action: Anti-inflammatory Pathway

The anti-inflammatory action of related ent-kaurane diterpenoids from Nouelia insignis is linked to the inhibition of key inflammatory mediators. In a cellular model of inflammation using LPS-stimulated macrophages, the production of nitric oxide (NO), a significant signaling molecule in the inflammatory cascade, is a key metric. The inhibition of NO production suggests that the compound may interfere with the upstream signaling pathway that activates inducible nitric oxide synthase (iNOS). This pathway is typically initiated by the recognition of LPS by Toll-like receptor 4 (TLR4), leading to the activation of transcription factors such as NF-κB, which in turn promotes the expression of pro-inflammatory genes like iNOS.

G cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS Promotes NO Nitric Oxide (NO) Production iNOS->NO Leads to Inflammation Inflammatory Response NO->Inflammation Compound ent-11α,16α-Epoxy-15α- hydroxykauran-19-oic acid Compound->iNOS Inhibits (Presumed)

Presumed anti-inflammatory mechanism of action.

Data Presentation

Currently, specific quantitative data for ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid from primary literature is limited. The following table structure is provided as a template for future research findings.

Table 1: Anti-inflammatory Activity of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic Acid

Assay Cell Line Parameter Result Reference

| Nitric Oxide Inhibition | RAW 264.7 | IC50 (µM) | Data Not Available | Wu et al., 2022 |

Table 2: Cytotoxic and Antibacterial Screening Data

Activity Target Parameter Result Reference
Cytotoxicity (e.g., A549, MCF-7) IC50 (µM) Data Not Available -

| Antibacterial | (e.g., S. aureus) | MIC (µg/mL) | Data Not Available | - |

Experimental Protocols

The methodologies described herein are based on the established protocols for evaluating the anti-inflammatory activity of novel compounds.

Nitric Oxide Production Inhibitory Activity Assay

This protocol details the method used to assess the anti-inflammatory effects of the compound by measuring the inhibition of nitric oxide production in macrophage cells.

Objective: To determine the concentration-dependent inhibitory effect of the test compound on LPS-induced nitric oxide production in RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid)

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated for 2 hours.

  • LPS Stimulation: After pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for an additional 24 hours. A control group without LPS stimulation and a vehicle control group (LPS stimulation with compound solvent) are included.

  • Nitrite Measurement: After the 24-hour incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

  • Griess Reaction: An equal volume (100 µL) of Griess reagent is added to each well containing the supernatant and incubated for 20 minutes at 37°C in the dark.[2]

  • Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The quantity of nitrite in the supernatant is determined by comparison with a sodium nitrite standard curve.

  • Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined from the dose-response curve.

G start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in 96-well Plate (5x10^4 cells/well) culture->seed adhere Incubate Overnight seed->adhere treat Pre-treat with Compound (2 hours) adhere->treat stimulate Stimulate with LPS (1 µg/mL) (24 hours) treat->stimulate supernatant Collect Supernatant stimulate->supernatant griess Add Griess Reagent (20 min incubation) supernatant->griess read Measure Absorbance at 540 nm griess->read analyze Calculate % Inhibition & IC50 read->analyze end End analyze->end

Workflow for the Nitric Oxide Inhibition Assay.

Conclusion and Future Directions

ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid presents as a natural product with notable therapeutic potential, particularly in the realm of anti-inflammatory medicine. While its activity in inhibiting nitric oxide production positions it as a compound of interest, the full scope of its pharmacological profile remains to be elucidated.

Future research should prioritize the following:

  • Quantitative Bioassays: Conducting comprehensive in vitro studies to determine the IC50 values for its anti-inflammatory and cytotoxic activities against a broad panel of cell lines.

  • Antimicrobial Spectrum: Establishing the Minimum Inhibitory Concentration (MIC) against a range of clinically relevant bacterial and fungal pathogens.

  • Mechanism of Action Studies: Utilizing molecular biology techniques to precisely identify the cellular targets and signaling pathways modulated by the compound for all its observed biological activities.

  • In Vivo Efficacy and Safety: Progressing to animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the compound.

The development of this and related ent-kaurane diterpenoids could lead to new therapeutic agents for inflammatory diseases, and potentially for cancer and infectious diseases.

References

Unraveling the Molecular Mechanisms of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a member of the ent-kaurane diterpenoid class of natural products, a group recognized for its diverse and potent biological activities. While direct experimental data on this specific compound is limited, this guide synthesizes the established mechanisms of action of structurally related ent-kaurane diterpenoids to infer its potential therapeutic pathways. This document details the probable molecular interactions, focusing on anti-inflammatory and cytotoxic effects, provides comprehensive experimental protocols for validation, and presents quantitative data from analogous compounds to guide future research.

Core Mechanism of Action: Insights from Ent-Kaurane Diterpenoids

The primary mechanism of action for many biologically active ent-kaurane diterpenoids involves the modulation of key signaling pathways that regulate inflammation and cell survival. The prevailing hypothesis for this compound, based on its structural class, centers on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the induction of apoptosis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Ent-kaurane diterpenoids are thought to interfere with this cascade, potentially by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of inflammatory mediators.

NF_kB_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK IKK Pro-inflammatory Stimulus->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NF-kB NF-kB IkBa->NF-kB Inhibits IkBa_P p-IkBa IkBa->IkBa_P NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation DNA DNA NF-kB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription ent_kaurane This compound (Hypothesized) ent_kaurane->IkBa_P Inhibits Degradation

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.
Induction of Apoptosis

In the context of cancer, many ent-kaurane diterpenoids exhibit cytotoxic activity by inducing programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway. These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to increased mitochondrial membrane permeability. This results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.

Apoptosis_Induction cluster_regulation Apoptotic Regulation cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade ent_kaurane This compound (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) ent_kaurane->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ent_kaurane->Bax Promotes Mito Mitochondrial Membrane Permeability Bcl2->Mito Decreases Bax->Mito Increases CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow Start Hypothesis: ent-kaurane derivative has anti-inflammatory & cytotoxic activity Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Determine_IC50 Determine IC₅₀ Cytotoxicity->Determine_IC50 Anti_Inflammatory Anti-inflammatory Assays (Sub-toxic concentrations) Determine_IC50->Anti_Inflammatory Apoptosis_Assay Apoptosis Assays (at IC₅₀ concentrations) Determine_IC50->Apoptosis_Assay NO_Assay Nitric Oxide (NO) Production Assay Anti_Inflammatory->NO_Assay NFkB_Luciferase NF-κB Luciferase Reporter Assay Anti_Inflammatory->NFkB_Luciferase Western_Blot Western Blot Analysis (p65, IκBα) NFkB_Luciferase->Western_Blot Conclusion Elucidate Mechanism of Action Western_Blot->Conclusion AnnexinV Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assay->AnnexinV Caspase_Activity Caspase-3/9 Activity Assay Apoptosis_Assay->Caspase_Activity Caspase_Activity->Conclusion

Methodological & Application

Application Notes and Protocols: Extraction of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid from Nouelia insignis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nouelia insignis, a plant endemic to the Sichuan–Yunnan region of China, is a source of various diterpenoids, including the ent-kaurane class of compounds.[1] One such compound of interest is ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a tetracyclic diterpenoid. This document provides a detailed protocol for the extraction, isolation, and characterization of this natural product. The methodologies are based on established procedures for the isolation of ent-kaurane diterpenoids from Nouelia insignis. Additionally, the potential biological activity and relevant signaling pathways are discussed, drawing parallels from related compounds found in the same plant.

Compound Profile

CharacteristicData
Compound Name This compound
Synonyms ent-11α,16α-epoxy-15α-hydroxy-16S-kaur-19-oic acid[1][2]
Molecular Formula C₂₀H₃₀O₄[3][]
Molecular Weight 334.45 g/mol []
CAS Number 77658-46-9[3][]
Appearance Powder[3]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Source Dried aerial parts of Nouelia insignis Franch.[1][2]

Experimental Protocols

Plant Material Collection and Preparation

Collect the aerial parts (branches and leaves) of Nouelia insignis. The plant material should be air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents. Once thoroughly dried, the material should be crushed or powdered to increase the surface area for efficient extraction.

Extraction of Crude Diterpenoids

The following protocol is based on the ultrasonic-assisted extraction of diterpenoids from Nouelia insignis.[5]

Materials and Equipment:

  • Dried and crushed Nouelia insignis (20.0 kg)[5]

  • 95% Methanol (MeOH)[5]

  • Large-scale ultrasonic bath

  • Rotary evaporator

  • Petroleum Ether (PE)

  • Ethyl Acetate (EtOAc)[5]

  • Separatory funnel (appropriately sized for the extraction volume)

Procedure:

  • Immerse the 20.0 kg of dried, crushed plant material in 20 L of 95% methanol.[5]

  • Perform ultrasonic extraction overnight at room temperature.[5]

  • Repeat the extraction process three times with fresh solvent.[5]

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract (approximately 550.5 g).[5]

  • Suspend the crude methanol extract in water and perform liquid-liquid partitioning.

  • First, partition the aqueous suspension with petroleum ether (3 times with 5 L each) to remove nonpolar constituents.[5]

  • Subsequently, partition the aqueous layer with ethyl acetate (3 times with 5 L each).[5]

  • Collect the ethyl acetate fraction and concentrate it using a rotary evaporator to yield the EtOAc extract (approximately 124.3 g), which is enriched with diterpenoids.[5]

Isolation by Column Chromatography

The ethyl acetate extract is subjected to column chromatography on silica gel to isolate the target compound.[5]

Materials and Equipment:

  • Silica gel H (10–40 μm)[5]

  • Glass chromatography column

  • Petroleum Ether (PE)

  • Ethyl Acetate (EtOAc)[5]

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp and/or appropriate staining reagents for TLC visualization

Procedure:

  • Prepare a silica gel column using a slurry of silica gel H in petroleum ether.

  • Adsorb the EtOAc extract (124.3 g) onto a small amount of silica gel and load it onto the column.[5]

  • Elute the column with a gradient of petroleum ether-ethyl acetate (from 50:1 to 0:1, v/v).[5]

  • Collect fractions of a consistent volume and monitor the separation using TLC.

  • Fractions containing compounds with similar TLC profiles are combined. While the exact fraction containing this compound is not specified in the literature, it is expected to elute with a relatively polar mobile phase given its hydroxyl and carboxylic acid functionalities. Further purification of the relevant fractions may be required, potentially using repeated column chromatography or preparative HPLC.

Characterization Data

The structure of this compound has been confirmed by X-ray crystallographic analysis and spectroscopic methods.[1][2]

Spectroscopic DataDescription
HRESIMS The high-resolution electrospray ionization mass spectrometry data would be used to confirm the molecular formula C₂₀H₃₀O₄.
¹H-NMR The proton NMR spectrum would show characteristic signals for the methyl groups, methine protons, and methylene protons of the ent-kaurane skeleton.
¹³C-NMR The carbon NMR spectrum would display 20 carbon signals, corresponding to the tetracyclic structure, including signals for the carboxyl group, carbons bearing oxygen, and aliphatic carbons.

Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not extensively detailed, several related ent-kaurane diterpenoids isolated from Nouelia insignis and other plants have demonstrated significant anti-inflammatory properties.[6] The primary mechanism of this anti-inflammatory action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[7] This inhibition is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway for related ent-kaurane diterpenoids.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB_activation NF-κB Activation TLR4->NFkB_activation Activates iNOS_COX2_gene iNOS & COX-2 Gene Transcription NFkB_activation->iNOS_COX2_gene iNOS_COX2_protein iNOS & COX-2 Protein Expression iNOS_COX2_gene->iNOS_COX2_protein NO_PGs Increased NO & Prostaglandins iNOS_COX2_protein->NO_PGs Leads to inflammation Inflammation NO_PGs->inflammation ent_kaurane ent-kaurane diterpenoid ent_kaurane->NFkB_activation Inhibits

Caption: Proposed anti-inflammatory mechanism of ent-kaurane diterpenoids.

Experimental Workflow

The overall workflow for the extraction and isolation of this compound is summarized in the diagram below.

extraction_workflow plant_material Dried & Crushed Nouelia insignis extraction Ultrasonic Extraction (95% Methanol) plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Liquid-Liquid Partitioning (PE and EtOAc) concentration1->partitioning concentration2 Concentration of EtOAc Fraction partitioning->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purification Further Purification (if necessary) fraction_collection->purification isolated_compound ent-11,16-Epoxy-15- hydroxykauran-19-oic acid purification->isolated_compound

Caption: Workflow for isolating this compound.

References

Application Note and Protocol: Isolation and Purification of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid from Nouelia insignis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a tetracyclic ent-kaurane diterpenoid that has been isolated from plant species such as Nouelia insignis of the Asteraceae family and members of the Euphorbiaceae family.[1][2][3] This class of natural products is of significant interest to the pharmaceutical and drug development community due to a range of potential biological activities, including antibacterial and anticancer properties.[1] The complex structure of these compounds necessitates robust and efficient protocols for their extraction, isolation, and purification to enable further pharmacological investigation. This document provides a detailed protocol for the isolation and purification of this compound from the aerial parts of Nouelia insignis, based on established phytochemical methodologies.

Materials and Reagents

  • Dried and powdered aerial parts of Nouelia insignis

  • Ethanol (95% and 70%)

  • Petroleum Ether (60-90°C)

  • Ethyl Acetate

  • Methanol

  • Chloroform

  • Acetone

  • Deionized Water

  • Silica gel (200-300 mesh) for column chromatography

  • MCI gel (CHP20P, 75-150 μm)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Standard laboratory glassware and equipment (beakers, flasks, rotary evaporator, chromatography columns, etc.)

Experimental Workflow Diagram

workflow cluster_extraction Step 1: Extraction cluster_partition Step 2: Liquid-Liquid Partitioning cluster_chromatography Step 3: Chromatographic Purification cluster_final_product Step 4: Final Product plant_material Dried Aerial Parts of Nouelia insignis extraction Maceration with 70% Aqueous Ethanol plant_material->extraction concentration extraction->concentration crude_extract Aqueous Suspension of Crude Extract concentration->crude_extract pet_ether_partition Partition with Petroleum Ether crude_extract->pet_ether_partition et_acetate_partition Partition with Ethyl Acetate pet_ether_partition->et_acetate_partition pet_ether_fraction Petroleum Ether Fraction (Discarded) pet_ether_partition->pet_ether_fraction Non-polar components et_acetate_fraction Ethyl Acetate Fraction et_acetate_partition->et_acetate_fraction Semi-polar components mci_gel MCI Gel Column Chromatography et_acetate_fraction->mci_gel silica_gel Silica Gel Column Chromatography mci_gel->silica_gel Active Fractions crystallization Crystallization silica_gel->crystallization Pure Fractions final_compound This compound crystallization->final_compound

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocols

1. Extraction

  • Macerate the dried and powdered aerial parts of Nouelia insignis with 70% aqueous ethanol at room temperature for 24 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

2. Liquid-Liquid Partitioning

  • Suspend the crude extract in deionized water.

  • Perform successive liquid-liquid partitioning of the aqueous suspension with petroleum ether. Combine the petroleum ether fractions and set them aside.

  • Subsequently, partition the remaining aqueous layer with ethyl acetate. Repeat this process three times.

  • Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the ethyl acetate fraction, which is enriched with semi-polar compounds including the target diterpenoid.

3. Chromatographic Purification

3.1. MCI Gel Column Chromatography

  • Subject the concentrated ethyl acetate fraction to column chromatography on an MCI gel column.

  • Elute the column with a stepwise gradient of methanol in water (e.g., 30:70, 50:50, 70:30, 90:10, 100:0 v/v).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:acetone, 10:1 v/v).

  • Combine fractions that show the presence of the target compound based on TLC analysis.

3.2. Silica Gel Column Chromatography

  • Further purify the combined active fractions from the MCI gel chromatography using a silica gel column.

  • Elute the column with a gradient of increasing polarity, for instance, a petroleum ether-acetone mixture (e.g., starting from 10:1 v/v and gradually increasing the acetone concentration).

  • Monitor the collected fractions by TLC.

  • Combine the fractions containing the pure compound.

4. Crystallization

  • Concentrate the pure fractions to a small volume.

  • Allow the concentrated solution to stand at room temperature or in a refrigerator (4°C) to facilitate crystallization. The formation of a precipitate indicates the crystallization of the compound.

  • Filter the crystals and wash with a small amount of cold solvent (e.g., methanol) to remove any remaining impurities.

  • Dry the crystals under vacuum to obtain pure this compound. In a reported isolation, 57 mg of the compound was obtained.

Data Presentation

Table 1: Summary of a Representative Isolation of this compound

StepMaterial/FractionElution System/SolventYieldPurity (by TLC/NMR)
ExtractionDried Aerial Parts of N. insignis70% Aqueous Ethanol--
PartitioningEthyl Acetate FractionEthyl Acetate-Enriched
MCI Gel CCCombined Active FractionsMethanol/Water Gradient-Partially Purified
Silica Gel CCCombined Pure FractionsPetroleum Ether/Acetone Gradient-Highly Purified
CrystallizationFinal ProductMethanol57 mg>95%

Note: The yields for intermediate steps are not specified in the source literature and will vary depending on the starting material and experimental conditions.

Characterization Data

The structure of the isolated compound, ent-11α,16α-epoxy-15α-hydroxy-16S-kaur-19-oic acid, should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with published data. The purity can be assessed by High-Performance Liquid Chromatography (HPLC). A certificate of analysis for a commercially available standard indicates a purity of ≥98%.[4] The compound is typically a powder and is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

References

Application Notes and Protocols for the Quantification of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a naturally occurring diterpenoid that has been isolated from Nouelia insignis.[1][2] As a member of the ent-kaurane class of compounds, it holds potential for further investigation in drug discovery and development due to the diverse biological activities associated with this chemical scaffold. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and pharmacological research.

This document provides detailed analytical methods for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS). The protocols are based on established methods for the analysis of similar ent-kaurane diterpenoids.[3][4][5][6]

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

  • HPLC-UV: A robust and widely accessible method suitable for routine quantification, particularly for quality control of raw materials and extracts where analyte concentrations are relatively high.

  • LC-MS/MS: A highly sensitive and selective method ideal for bioanalytical applications, such as the determination of the analyte in biological matrices (e.g., plasma, tissue homogenates) where concentrations are expected to be low.

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable approach for the quantification of this compound in plant extracts and other relatively clean sample matrices.

Experimental Protocol

1. Sample Preparation (from Plant Material)

  • Drying and Grinding: Dry the plant material (e.g., leaves, stems of Nouelia insignis) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 5 mL of methanol.

    • Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC analysis.

2. Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as many diterpenoids lack strong chromophores, detection is often performed at lower UV wavelengths).

  • Injection Volume: 10 µL.

3. Preparation of Standards and Calibration Curve

  • Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard in triplicate and plot the peak area against the concentration. Perform a linear regression to determine the equation of the line, correlation coefficient (r²), and the linear range.

Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical Data)
ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 25437x + 1258
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (RSD%) Intra-day: < 2.0%, Inter-day: < 3.5%
Accuracy (Recovery) 97.5% - 103.2%

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the preferred choice for analyzing complex biological samples.

Experimental Protocol

1. Sample Preparation (from Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally related ent-kaurane diterpenoid not present in the sample).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter or use a filter vial before injection.

2. LC-MS/MS Conditions

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical):

    • Analyte: Precursor Ion [M-H]⁻: m/z 333.2 → Product Ion 1: m/z 289.2 (Quantifier), Product Ion 2: m/z 245.2 (Qualifier).

    • Internal Standard (IS): (Specific to the chosen IS).

Data Presentation: LC-MS/MS Method Validation Parameters (Hypothetical Data)
ParameterResult
Linear Range 0.5 - 500 ng/mL
Regression Equation y = 0.012x + 0.001 (Analyte/IS Peak Area Ratio vs. Conc.)
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (RSD%) Intra-day: < 5.0%, Inter-day: < 8.0%
Accuracy (Recovery) 95.8% - 104.5%
Matrix Effect 93% - 106%

Visualizations

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plant_material Plant Material (e.g., Nouelia insignis) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (Methanol) drying->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv For Quality Control lcmsms LC-MS/MS Analysis filtration->lcmsms For Bioanalysis data_processing Data Processing & Quantification hplc_uv->data_processing lcmsms->data_processing

Caption: General experimental workflow for the extraction and analysis of this compound.

lc_msms_logic compound This compound [M-H]⁻: m/z 333.2 quad1 Quadrupole 1 (Q1) Precursor Ion Selection compound->quad1 ESI Source quad2 Quadrupole 2 (q2) Collision Induced Dissociation (CID) quad1->quad2 Selected Precursor quad3 Quadrupole 3 (Q3) Product Ion Scanning quad2->quad3 Fragment Ions product_ion1 Product Ion 1 (Quantifier) m/z 289.2 quad3->product_ion1 Filter for m/z 289.2 product_ion2 Product Ion 2 (Qualifier) m/z 245.2 quad3->product_ion2 Filter for m/z 245.2 detector Detector product_ion1->detector product_ion2->detector

Caption: Logical diagram of the LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Quantitative data from cytotoxicity assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter and should be presented alongside the tested cell lines and assay duration.

Table 1: Cytotoxicity of Structurally Related ent-Kaurane Diterpenoids

Compound NameCancer Cell LineAssay Duration (h)IC50 (µM)Reference
A related ent-kaurane diterpenoidHL-60 (Human promyelocytic leukemia)Not Specified0.65 - 6.4[6]
Another related ent-kaurane diterpenoidSMMC-7721 (Human hepatoma)Not Specified0.65 - 6.4[6]
A further related ent-kaurane diterpenoidA-549 (Human lung carcinoma)Not Specified0.65 - 6.4[6]
Yet another related ent-kaurane diterpenoidMCF-7 (Human breast adenocarcinoma)Not Specified0.65 - 6.4[6]
A different related ent-kaurane diterpenoidSW480 (Human colon adenocarcinoma)Not Specified0.65 - 6.4[6]
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acidHep-G2 (Human hepatocellular carcinoma)Not Specified27.3 ± 1.9[7]
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acidHep-G2 (Human hepatocellular carcinoma)Not Specified24.7 ± 2.8[7]
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acidA549 (Human lung carcinoma)Not Specified30.7 ± 1.7[7]

Experimental Protocols

Several assays can be employed to determine the in vitro cytotoxicity of a compound. The MTT and LDH assays are two of the most common methods.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

  • Selected cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, carefully collect the supernatant from each well.

  • LDH Measurement: Follow the manufacturer's instructions provided with the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100. Spontaneous release is from untreated cells, and maximum release is from cells treated with a lysis buffer.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plates compound_prep Prepare Serial Dilutions of Compound treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition collect_supernatant Collect Supernatant incubation->collect_supernatant formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization mtt_read Read Absorbance (570nm) formazan_solubilization->mtt_read data_analysis Calculate % Viability / % Cytotoxicity mtt_read->data_analysis ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction ldh_read Read Absorbance (490nm) ldh_reaction->ldh_read ldh_read->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for in vitro cytotoxicity testing.

Hypothesized Signaling Pathway

Based on the known mechanisms of action for related ent-kaurane diterpenoids, a potential signaling pathway leading to apoptosis is depicted below. It is important to note that this is a generalized pathway and requires experimental validation for this compound.

G cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros nfkb ↓ NF-κB Activation compound->nfkb mapk ↑ MAPK Activation (e.g., JNK, p38) compound->mapk ros->mapk bcl2 ↓ Bcl-2 nfkb->bcl2 mapk->bcl2 bax ↑ Bax mapk->bax cyto_c Cytochrome c Release bcl2->cyto_c inhibits bax->cyto_c promotes caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized apoptotic signaling pathway.

References

Application Note and Protocol: Determination of Cytotoxicity of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is a member of the ent-kaurane diterpenoid class of natural products.[1] Compounds in this class have garnered significant interest in oncological research due to their potential cytotoxic and anti-proliferative activities against various cancer cell lines.[2][3] The proposed mechanism of action for some ent-kaurane diterpenoids involves the induction of apoptosis through the mitochondrial pathway and modulation of signaling pathways such as NF-κB.[4][5]

This document provides a detailed protocol for assessing the in vitro cytotoxicity of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation.[1] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells.[6]

Data Presentation

The cytotoxic activity of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.[3] The results can be summarized in a table for clear comparison across different cell lines and exposure times.

Table 1: Hypothetical Cytotoxic Activity (IC₅₀ in µM) of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid

Cell LineCancer Type24h Incubation48h Incubation72h Incubation
A549Lung Carcinoma45.3 ± 3.132.1 ± 2.521.8 ± 1.9
MCF-7Breast Adenocarcinoma52.7 ± 4.238.9 ± 3.328.4 ± 2.7
HeLaCervical Carcinoma41.5 ± 2.829.6 ± 2.119.2 ± 1.5
HepG2Hepatocellular Carcinoma60.1 ± 5.545.8 ± 4.735.3 ± 3.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values must be determined experimentally.

Experimental Protocols

This protocol outlines the steps to determine the cytotoxic effects of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid on adherent cancer cell lines.

Materials and Reagents
  • ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Dimethyl sulfoxide (DMSO), cell culture grade[1]

  • 96-well flat-bottom sterile microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure

1. Preparation of Stock and Working Solutions:

  • Stock Solution: Prepare a 10 mM stock solution of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid in DMSO.[1] If necessary, use sonication to ensure complete dissolution. Store the stock solution at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). It is crucial to ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced cytotoxicity.[1]

2. Cell Seeding:

  • Culture the selected cancer cell lines in complete medium until they reach approximately 80% confluency.

  • Harvest the cells using Trypsin-EDTA, and perform a cell count.

  • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[1]

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

3. Cell Treatment:

  • After 24 hours, carefully remove the medium from the wells.

  • Add 100 µL of the prepared working solutions of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid to the respective wells.

  • Include the following controls:

    • Vehicle Control: Medium with the same final concentration of DMSO as the treated wells.

    • Untreated Control: Medium only.

    • Blank: Medium without cells.

  • Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).[1]

4. MTT Addition and Incubation:

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[1]

  • Incubate the plate for 3-4 hours at 37°C, protected from light. During this incubation, viable cells will metabolize the MTT into purple formazan crystals.[1]

5. Formazan Solubilization:

  • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

6. Data Acquisition:

  • Measure the absorbance of each well at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to reduce background noise.

7. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control)] x 100

  • Plot the % Cell Viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) using appropriate software such as GraphPad Prism.[1]

Mandatory Visualization

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep cluster_treatment cluster_acquisition cluster_analysis prep Preparation treatment Treatment & Incubation acquisition Data Acquisition analysis Data Analysis seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h treat_cells Treat cells with compound dilutions incubate_24h->treat_cells prep_compound Prepare serial dilutions of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid incubate_exposure Incubate for 24-72h treat_cells->incubate_exposure add_mtt Add 10 µL MTT Reagent (0.5 mg/mL final) incubate_exposure->add_mtt incubate_mtt Incubate for 3-4h (Formation of Formazan Crystals) add_mtt->incubate_mtt dissolve_formazan Remove medium, add 150 µL DMSO to dissolve crystals incubate_mtt->dissolve_formazan shake_plate Shake plate for 15 min dissolve_formazan->shake_plate read_absorbance Read absorbance at 570 nm shake_plate->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Putative_Signaling_Pathway Putative Signaling Pathway for ent-kaurane Diterpenoids compound ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid nfkb_pathway NF-κB Signaling compound->nfkb_pathway Inhibition mitochondria Mitochondria compound->mitochondria Induction of stress bcl2 Bcl-2 (Anti-apoptotic) nfkb_pathway->bcl2 Activation cytochrome_c Cytochrome c release mitochondria->cytochrome_c bcl2->mitochondria Inhibition bax Bax (Pro-apoptotic) bax->mitochondria Activation caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative signaling pathway for ent-kaurane diterpenoids.

References

Application Notes and Protocols for Antibacterial Activity Testing of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the antibacterial potential of the diterpenoid compound, ent-11,16-Epoxy-15-hydroxykauran-19-oic acid. While specific data on this particular molecule is not extensively available in public literature, the broader class of ent-kaurane diterpenoids has demonstrated notable antibacterial activities against a range of pathogens, including clinically significant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][2][3] This document outlines standardized protocols for determining the antibacterial efficacy of this compound, facilitating further research and development.

The methodologies described herein are based on established and widely accepted antimicrobial susceptibility testing (AST) methods. These include the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for preliminary screening of antibacterial activity.

Potential Antibacterial Activity

Ent-kaurane diterpenoids have been reported to exhibit antibacterial effects, primarily against Gram-positive bacteria.[4][5] Some studies have indicated that these compounds may exert their action by disrupting the bacterial cell wall and membrane integrity, and in some cases, inhibiting biofilm formation.[6] For instance, certain ent-kaurane diterpenes have shown moderate efficacy against MRSA and VRE with MIC values around 64 μg/mL.[1][2][3] Given these precedents, this compound is a candidate for investigation as a potential antibacterial agent.

Data Presentation

For systematic evaluation and comparison, all quantitative data from the proposed experiments should be organized into clear tabular formats.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)Positive Control (e.g., Vancomycin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213
Enterococcus faecalis ATCC 29212
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Methicillin-Resistant S. aureus (MRSA)
Vancomycin-Resistant Enterococcus (VRE)

Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)

Bacterial StrainConcentration per disk (µg)Zone of Inhibition (mm)Positive Control (e.g., Gentamicin) Zone (mm)Negative Control (Solvent) Zone (mm)
Staphylococcus aureus ATCC 29213
Enterococcus faecalis ATCC 29212
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., vancomycin, gentamicin)

  • Solvent for the test compound (e.g., DMSO, ethanol)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[8]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare stock solution of this compound C Perform serial dilutions of the compound in a 96-well plate A->C B Prepare bacterial inoculum (0.5 McFarland standard) D Inoculate wells with standardized bacterial suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Determine MIC (lowest concentration with no growth) E->F

Broth Microdilution Workflow
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[1][10][11]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., gentamicin)

  • Sterile forceps

Procedure:

  • Preparation of Test Disks: Impregnate sterile paper disks with a known concentration of this compound solution and allow them to dry in a sterile environment.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to obtain a confluent lawn of growth.[10]

  • Disk Placement: Using sterile forceps, place the prepared test disks and control disks onto the inoculated agar surface, ensuring firm contact.[11]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare disks impregnated with this compound D Place impregnated disks on the agar surface A->D B Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate Mueller-Hinton agar plate for confluent growth B->C C->D E Incubate at 37°C for 16-24 hours D->E F Measure the diameter of the zone of inhibition (mm) E->F

Disk Diffusion Assay Workflow

Potential Signaling Pathway of Antibacterial Action

While the precise mechanism for this compound is yet to be elucidated, based on related compounds, a potential mechanism involves the disruption of the bacterial cell envelope.

Signaling_Pathway Compound This compound Membrane Bacterial Cell Membrane/Wall Compound->Membrane Interacts with Disruption Disruption of Membrane Integrity and/or Cell Wall Synthesis Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Hypothesized Mechanism of Action

References

Application Notes and Protocols: ent-11,16-Epoxy-15-hydroxykauran-19-oic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a diterpenoid compound isolated from the plant Nouelia insignis.[1][2][3] Structurally belonging to the kaurane family of natural products, it has garnered interest in cancer research due to its potential anti-proliferative and apoptosis-inducing activities.[4] While detailed research on this specific compound is emerging, studies on structurally similar kaurane diterpenoids, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (commonly referred to as 5F), provide significant insights into its potential mechanisms of action and experimental applications.[5][6][7][8]

These application notes and protocols are designed to guide researchers in investigating the anti-cancer effects of this compound, leveraging established methodologies from studies on related compounds.

Data Presentation

Quantitative data from studies on the closely related compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) are summarized below to provide a reference for designing experiments.

Table 1: In Vitro Cytotoxicity of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)

Cell LineCancer TypeKey Findings
C26Murine Colon CarcinomaDose- and time-dependent inhibition of cell growth.[7][9]
CNE-2ZNasopharyngeal CarcinomaInduced apoptosis and G2 phase cell cycle arrest in a time- and dose-dependent manner.[8]
Laryngeal Cancer CellsLaryngeal CancerInduced dose-dependent cell death, primarily through apoptosis.[6]
FROAnaplastic Thyroid CarcinomaInduced concentration- and time-dependent apoptotic cell death.[10]

Table 2: Mechanistic Insights of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) in Cancer Cells

Molecular Target/ProcessObserved EffectCell Line(s)
Apoptosis Regulation
Bcl-2Down-regulationC26, Laryngeal Cancer Cells
BaxUp-regulation/Translocation to mitochondriaC26, Laryngeal Cancer Cells
Caspase-3Activation/CleavageC26, Laryngeal Cancer Cells
Caspase-9ActivationC26
Cytochrome cRelease into cytosolMultiple
AIFTranslocation from mitochondria to nucleusMultiple
Cell Cycle Control
Cell Cycle ArrestG2 PhaseC26, CNE-2Z
p21 (Cip1)Up-regulationC26
Signaling Pathways
NF-κBInhibition of activation/inductionLaryngeal Cancer Cells, C26, CNE-2Z
IκBαProtected from degradationLaryngeal Cancer Cells
MAPK (ERK, p38, JNK)Activation (context-dependent)Anaplastic Thyroid Carcinoma
AktActivation (as a survival signal)Multiple

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest (e.g., C26, CNE-2Z)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining

This protocol details the detection and quantification of apoptosis induced by the test compound.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol is for investigating the effect of the compound on the expression levels of proteins involved in apoptosis and cell signaling.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

G Proposed Signaling Pathway of a Kaurane Diterpenoid Compound ent-11,16-Epoxy-15- hydroxykauran-19-oic acid IKK IKK Compound->IKK Inhibition Bax Bax Compound->Bax Up-regulation NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Inhibition of IκBα phosphorylation NFkB NF-κB NFkB_IkB->NFkB Release & Nuclear Translocation Nucleus Nucleus NFkB->Nucleus Bcl2 Bcl-2 Nucleus->Bcl2 Transcription Down-regulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition Bax->Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Experimental Workflow

G General Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Direction) CellCulture Cancer Cell Culture Treatment Treatment with Compound CellCulture->Treatment MTT MTT Assay (Cytotoxicity, IC50) Treatment->MTT Flow Flow Cytometry (Apoptosis, Cell Cycle) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB Xenograft Tumor Xenograft Model MTT->Xenograft Promising results lead to Treatment_invivo Compound Administration Xenograft->Treatment_invivo Tumor_Measurement Tumor Growth Monitoring Treatment_invivo->Tumor_Measurement Toxicity Toxicity Assessment Treatment_invivo->Toxicity

Caption: Workflow for evaluating anti-cancer activity.

References

Troubleshooting & Optimization

"solubility issues of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid in vitro"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ent-11,16-Epoxy-15-hydroxykauran-19-oic acid during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in vitro assays?

This compound is a kaurane diterpenoid, a class of natural products known for their diverse biological activities. Like many diterpenoids, it possesses a complex, largely hydrophobic structure, which often leads to poor solubility in aqueous solutions such as cell culture media. A structurally related kaurane diterpenoid, kaurenoic acid, is described as practically insoluble in water.[1] This low aqueous solubility can lead to compound precipitation, resulting in inaccurate and irreproducible experimental outcomes.

Q2: What is the expected aqueous solubility of this compound?

Q3: What are the primary causes of compound precipitation in cell culture media?

Several factors can contribute to the precipitation of hydrophobic compounds like this compound in cell culture:

  • Exceeding Solubility Limit: The final concentration of the compound in the media surpasses its aqueous solubility threshold.

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to precipitate out of solution.

  • Low Temperature: Introducing the stock solution to cold media can further decrease its solubility.

  • pH Instability: Changes in media pH during incubation can affect the ionization and, consequently, the solubility of compounds with acidic or basic functional groups.

  • Interactions with Media Components: The compound may interact with proteins or other components in the serum or media, leading to aggregation and precipitation.

Q4: What organic solvents are suitable for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays.[3] Other organic solvents such as ethanol may also be suitable.[3] It is crucial to prepare a high-concentration stock solution to minimize the final volume of the organic solvent added to the cell culture medium, as high concentrations of organic solvents can be toxic to cells.

Q5: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), with many cell lines tolerating up to 1%. It is essential to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Issue: Compound Precipitates Immediately Upon Addition to Cell Culture Medium

This is a classic sign of "solvent shock."

Troubleshooting Workflow for Immediate Precipitation

G start Precipitation observed immediately after adding stock solution to media step1 Was the stock solution added dropwise while vortexing/swirling? start->step1 step2 Is the final concentration of the compound too high? step1->step2 Yes solution1 Add stock solution slowly and with agitation to facilitate mixing. step1->solution1 No step3 Was pre-warmed (37°C) media used? step2->step3 No solution2 Lower the final working concentration of the compound. step2->solution2 Yes step4 Consider a modified dilution protocol step3->step4 Yes solution3 Always use pre-warmed media to improve solubility. step3->solution3 No solution4 Implement a multi-step dilution protocol (see Protocol 1). G start Precipitation observed during incubation step1 Is the final working concentration borderline soluble? start->step1 step2 Is there evidence of media pH change? step1->step2 No solution1 Lower the final concentration. step1->solution1 Yes step3 Consider using a solubilizing agent step2->step3 No solution2 Ensure proper buffering of the media and monitor pH. step2->solution2 Yes solution3 Incorporate cyclodextrins in your experimental design (see Protocol 2).

References

Technical Support Center: Optimizing ent-11,16-Epoxy-15-hydroxykauran-19-oic acid Dosage for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid for various cell lines. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from closely related ent-kaurane diterpenoids to provide a starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a diterpenoid compound isolated from plant species such as Nouelia insignis.[1][2] While specific studies on this exact compound are limited, it is suggested to have potential anticancer and antibacterial properties.[3] Its proposed anticancer activity may involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[3]

Studies on structurally similar ent-kaurane diterpenoids, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid* (often referred to as 5F), have shown that they can induce apoptosis in various cancer cell lines.[4][5] The mechanism of action for these related compounds often involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are critical for cell survival and proliferation.[4][5]

Q2: What is a recommended starting concentration for treating cell lines with this compound?

As there is no specific dosage information available for this compound, a good starting point is to look at the effective concentrations of other cytotoxic ent-kaurane diterpenoids. Based on published data for similar compounds, a broad initial screening range of 1 µM to 50 µM is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: How should I prepare a stock solution of this compound?

It is recommended to dissolve the compound in a sterile, cell culture-grade solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations for your experiments. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the expected morphological changes in cells after treatment?

Upon successful induction of apoptosis, you may observe characteristic morphological changes in your cell lines, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. These changes can be visualized using phase-contrast microscopy.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability. 1. The concentration of the compound is too low.2. The incubation time is too short.3. The cell line is resistant to the compound.4. The compound has degraded.1. Increase the concentration range in your dose-response experiment.2. Extend the incubation period (e.g., 24, 48, 72 hours).3. Try a different cell line or a positive control to ensure assay validity.4. Prepare a fresh stock solution of the compound.
High cell death in the control group (vehicle only). 1. The concentration of the solvent (e.g., DMSO) is too high.2. The cells are unhealthy or were not handled properly.1. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1% for DMSO).2. Use healthy, actively growing cells and follow proper cell culture techniques.
Inconsistent results between replicate experiments. 1. Inaccurate pipetting.2. Variation in cell seeding density.3. Fluctuation in incubator conditions (temperature, CO2).1. Use calibrated pipettes and ensure proper mixing.2. Ensure a uniform single-cell suspension before seeding.3. Monitor and maintain stable incubator conditions.

Data Presentation: Cytotoxicity of Related ent-Kaurane Diterpenoids

The following table summarizes the cytotoxic activities (IC50 values) of various ent-kaurane diterpenoids against several human cancer cell lines. This data can be used as a reference for estimating a potential effective concentration range for this compound.

Compound Cell Line IC50 (µM) Reference
ent-kaurane diterpenoid 1HCT-1162.94[6]
ent-kaurane diterpenoid 2HepG26.47[6]
ent-kaurane diterpenoid 4A27801.31[6]
ent-kaurane diterpenoid 6NCI-H16508.53[6]
ent-kaurane diterpenoid 7BGC-8231.09[6]
Glaucocalyxin AHL-606.15[7]
Glaucocalyxin ASMMC-77215.58[7]
Glaucocalyxin AHepG28.22[7]
ent-kaurane diterpenoid (from Salvia cavaleriei)HL-600.65 - 6.4[8]
ent-kaurane diterpenoid (from Salvia cavaleriei)SMMC-77210.65 - 6.4[8]
ent-kaurane diterpenoid (from Salvia cavaleriei)A-5490.65 - 6.4[8]
ent-kaurane diterpenoid (from Salvia cavaleriei)MCF-70.65 - 6.4[8]
ent-kaurane diterpenoid (from Salvia cavaleriei)SW4800.65 - 6.4[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.[9][10][11][12]

Materials:

  • 96-well plates

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the compound for the determined time.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.[16][17][18][19][20]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the compound, then lyse the cells to extract total protein.

  • Quantify the protein concentration of each sample.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

Experimental Workflow for Dosage Optimization

experimental_workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Mechanism of Action Analysis cluster_result Result prep_compound Prepare Stock Solution (in DMSO) dose_response Dose-Response Study (MTT Assay) prep_compound->dose_response prep_cells Culture Healthy Cell Lines prep_cells->dose_response time_course Time-Course Study (MTT Assay) dose_response->time_course Determine IC50 optimal_dose Optimal Dosage & Treatment Time time_course->optimal_dose apoptosis_assay Apoptosis Assay (Annexin V/PI) western_blot Western Blot (Apoptosis Markers) optimal_dose->apoptosis_assay optimal_dose->western_blot

Caption: Workflow for optimizing dosage and evaluating the mechanism of action.

Putative Signaling Pathway of Related ent-Kaurane Diterpenoids

The following diagram illustrates the potential signaling pathway affected by ent-kaurane diterpenoids, based on studies of the related compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid* (5F).

signaling_pathway cluster_cell Cancer Cell compound ent-Kaurane Diterpenoid nfkb NF-κB compound->nfkb Inhibition bax Bax (Pro-apoptotic) compound->bax Promotion bcl2 Bcl-2 (Anti-apoptotic) nfkb->bcl2 Inhibition caspases Caspase Activation bcl2->caspases Inhibition bax->caspases Activation apoptosis Apoptosis caspases->apoptosis

Caption: Putative apoptotic signaling pathway of related ent-kaurane diterpenoids.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_solutions1 Troubleshooting: No Effect cluster_solutions2 Troubleshooting: Inconsistency start Start Experiment check_viability Observe Cell Viability start->check_viability no_effect No Effect check_viability->no_effect No expected_effect Expected Effect check_viability->expected_effect Yes increase_conc Increase Concentration no_effect->increase_conc increase_time Increase Incubation Time no_effect->increase_time check_compound Check Compound Integrity no_effect->check_compound inconsistent_results Inconsistent Results expected_effect->inconsistent_results consistent_results Consistent Results inconsistent_results->consistent_results No check_pipetting Verify Pipetting inconsistent_results->check_pipetting Yes check_seeding Standardize Cell Seeding inconsistent_results->check_seeding check_incubator Monitor Incubator inconsistent_results->check_incubator end Proceed to Next Experiment consistent_results->end

Caption: Logic diagram for troubleshooting common experimental issues.

References

Technical Support Center: Crystallization of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the crystallization of this compound.

Issue 1: No Crystal Formation

Question: I have followed the general crystallization protocol, but no crystals have formed after several days. What should I do?

Answer: The absence of crystal formation is a common challenge, often stemming from issues with supersaturation, nucleation, or the purity of the compound. Here are several troubleshooting steps:

  • Verify Purity: Impurities can significantly inhibit crystal nucleation and growth. It is advisable to re-purify your sample using an appropriate chromatographic method, such as High-Performance Liquid Chromatography (HPLC). A purity level of >95% is recommended for crystallization experiments.

  • Increase Concentration: The solution may be too dilute to achieve the necessary supersaturation. Carefully and gradually increase the concentration of this compound in the chosen solvent.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[1]

    • Seeding: If you have previously formed crystals of your compound, add a single, small, well-formed crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.[2]

  • Solvent System Re-evaluation: The current solvent may be too good a solvent, preventing the compound from precipitating. Consider adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly.

  • Temperature Variation: Experiment with different cooling rates. Slow cooling often yields larger, higher-quality crystals. You can also try cooling the solution to a lower temperature.[3]

Issue 2: "Oiling Out" Instead of Crystallization

Question: My compound is separating from the solution as an oil or liquid droplet rather than forming solid crystals. How can I prevent this?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point or when the concentration of the solute is too high.[1] This is a common issue with natural products.

  • Increase Solvent Volume: Add more of the primary solvent to the oiled-out mixture and heat until the oil dissolves completely. Then, allow the solution to cool slowly.[1]

  • Lower the Crystallization Temperature: By allowing the solution to cool to a lower temperature, you can bypass the temperature range where oiling out occurs.

  • Change the Solvent System: The solubility properties of your compound in the current solvent system may be promoting oiling out. Experiment with different solvents or solvent/anti-solvent combinations. A solvent that is a poorer solvent for your compound may be beneficial.

  • Reduce Solute Concentration: Start with a more dilute solution to avoid reaching the oiling-out point during cooling.

Issue 3: Poor Crystal Quality or Low Yield

Question: I am getting very small crystals, a powder, or a very low yield of crystals. How can I improve this?

Answer: The quality and yield of crystals are highly dependent on the rate of nucleation and crystal growth.

  • Slow Down the Crystallization Process: Rapid crystallization often leads to small or poorly formed crystals. To slow down the process:

    • Decrease the rate of cooling.

    • Reduce the rate of solvent evaporation by loosely capping the vial.

    • Use a solvent system in which your compound is slightly more soluble.

  • Optimize Solvent Volume: Too much solvent will result in a low yield as a significant amount of the compound will remain in the mother liquor.[1] If the mother liquor is still available, you can try to concentrate it by slow evaporation to recover more crystals.

  • Utilize Vapor Diffusion: This technique allows for a slow and controlled approach to supersaturation. Dissolve your compound in a small amount of a "good" solvent and place this in a sealed container with a larger reservoir of an "anti-solvent". The vapor of the anti-solvent will slowly diffuse into the solution of your compound, inducing crystallization.

Frequently Asked Questions (FAQs)

Q1: What are some suitable starting solvents for the crystallization of this compound?

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Chlorinated Solvents: Dichloromethane, Chloroform

  • Aromatic Hydrocarbons: Toluene

  • Alkanes (as anti-solvents): Hexane, Heptane

A systematic approach to solvent screening is recommended.

Q2: How do I perform a solvent screening experiment?

A2: A small-scale solvent screening can be performed as follows:

  • Place a small amount (a few milligrams) of your compound into several small vials.

  • To each vial, add a different solvent dropwise until the solid dissolves. Note the approximate volume of solvent required. A good crystallizing solvent will dissolve the compound when heated but show lower solubility at room temperature.

  • If the compound dissolves readily at room temperature, that solvent is likely too good for single-solvent crystallization but might be useful in a solvent/anti-solvent system.

  • If the compound is insoluble even upon heating, that solvent can be considered as a potential anti-solvent.

Q3: What is the ideal temperature for crystallization?

A3: The optimal temperature is highly dependent on the solubility of your compound in the chosen solvent system. A general approach is to dissolve the compound in the minimal amount of hot solvent and then allow it to cool slowly to room temperature. If no crystals form, further cooling in a refrigerator (4°C) or freezer (-20°C) may be necessary. Experimentation with different cooling profiles is key.

Q4: My crystals are very fine, like a powder. Are they suitable for X-ray diffraction?

A4: Very fine, powdery crystals are generally not suitable for single-crystal X-ray diffraction as they are often polycrystalline. The goal is to grow single, well-defined crystals. To achieve this, you need to slow down the crystallization process as outlined in the "Poor Crystal Quality or Low Yield" section of the troubleshooting guide.

Experimental Protocols

Protocol 1: Systematic Solvent Solubility Determination

Due to the lack of published specific solubility data for this compound, a systematic experimental determination is necessary.

Objective: To determine the solubility of this compound in various solvents at different temperatures to identify suitable crystallization conditions.

Materials:

  • This compound (>95% purity)

  • A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small, sealable glass vials

  • Stir plate and magnetic stir bars

  • Temperature-controlled bath or hot plate

  • Analytical balance

Methodology:

  • Accurately weigh a small amount of the compound (e.g., 10 mg) into a vial with a small stir bar.

  • Add a measured volume of the first solvent to be tested (e.g., 0.1 mL).

  • Stir the mixture at room temperature for a set period (e.g., 1 hour). If the solid dissolves completely, record the solubility as >100 mg/mL.

  • If the solid does not dissolve, incrementally add more solvent in measured volumes, allowing the mixture to stir for a set period after each addition, until the solid completely dissolves. Record the total volume of solvent used to calculate the solubility.

  • If the solid does not dissolve in a reasonable volume of solvent at room temperature, gently heat the mixture in increments of 10°C, stirring continuously. Note the temperature at which the solid dissolves.

  • Allow the solution to cool to room temperature and observe for crystal formation.

  • Repeat this process for each selected solvent.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubility at 25°C (mg/mL)Solubility at Elevated Temp. (°C) (mg/mL)Observations on Cooling
e.g., Methanol[User to enter data][User to enter data][User.g., Crystals formed]
e.g., Acetone[User to enter data][User to enter data][e.g., Oiled out]
e.g., Ethyl Acetate[User to enter data][User to enter data][e.g., No precipitation]
e.g., Dichloromethane[User to enter data][User to enter data][User to enter data]
e.g., Toluene[User to enter data][User to enter data][User to enter data]
e.g., Hexane[User to enter data][User to enter data][User to enter data]

Visualizations

Caption: Troubleshooting decision tree for common crystallization issues.

Solvent_Screening_Workflow start Start: Pure Compound (>95%) select_solvents Select Diverse Solvents (Polar to Non-polar) start->select_solvents solubility_test Small-Scale Solubility Test (Room Temperature) select_solvents->solubility_test dissolves_rt Dissolves Readily solubility_test->dissolves_rt Yes insoluble_rt Insoluble/Slightly Soluble solubility_test->insoluble_rt No good_cosolvent Potential Co-solvent (for anti-solvent method) dissolves_rt->good_cosolvent heat_test Heat to Boiling insoluble_rt->heat_test dissolves_hot Dissolves when Hot heat_test->dissolves_hot insoluble_hot Remains Insoluble dissolves_hot->insoluble_hot No cool_observe Cool Slowly & Observe dissolves_hot->cool_observe Yes good_antisolvent Potential Anti-solvent insoluble_hot->good_antisolvent good_single_solvent Potential Single Solvent for Crystallization cool_observe->good_single_solvent optimize Proceed to Optimization good_single_solvent->optimize good_cosolvent->optimize good_antisolvent->optimize

Caption: Workflow for systematic solvent screening for crystallization.

References

Technical Support Center: Synthesis of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid. Given the complexity of this tetracyclic diterpenoid, this guide addresses common challenges that may be encountered during its multi-step synthesis.

Troubleshooting Guides

This section is organized by common experimental issues. Each question is followed by potential causes and recommended solutions.

Low Yield of the Core Tetracyclic Skeleton

Question: We are experiencing very low yields during the key cyclization step to form the ent-kaurane core. What are the likely causes and how can we optimize this reaction?

Answer: Low yields in forming the complex tetracyclic skeleton of ent-kaurane diterpenoids are a common challenge.[1][2][3][4][5] The success of this step is highly dependent on the precise control of reaction conditions and the nature of the starting materials.

Potential Causes and Solutions:

  • Substrate Conformation: The precursor for cyclization may not be adopting the correct conformation for the desired cascade reaction.

    • Solution: Modify the substrate to include conformational locks or change protecting groups to favor the required pre-cyclization conformation.

  • Lewis Acid Strength: The choice and stoichiometry of the Lewis acid are critical.

    • Solution: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and carefully titrate the amount used. See Table 1 for a sample optimization.

  • Reaction Temperature: The temperature can significantly influence the reaction pathway, with higher temperatures often leading to side products.

    • Solution: Perform the reaction at a lower temperature for a longer duration to favor the thermodynamically more stable product.

  • Solvent Choice: The polarity and coordinating ability of the solvent can affect the stability of carbocationic intermediates.

    • Solution: Test a range of non-polar to moderately polar solvents (e.g., dichloromethane, toluene, nitroethane).

Table 1: Example Optimization of a Key Cyclization Step

EntryLewis Acid (equiv.)Temperature (°C)SolventYield (%)
1TiCl₄ (1.1)0CH₂Cl₂15
2SnCl₄ (1.1)0CH₂Cl₂25
3BF₃·OEt₂ (2.0)-20CH₂Cl₂35
4SnCl₄ (1.1)-78CH₂Cl₂45
5SnCl₄ (1.1)-78Toluene38
Formation of Epoxide and Hydroxyl Groups

Question: We are struggling with the stereoselective introduction of the epoxide and hydroxyl groups at the C16-C11 and C15 positions. What strategies can improve this?

Answer: Achieving the correct stereochemistry for the epoxide and adjacent hydroxyl group is a significant hurdle. The rigid tetracyclic core can lead to steric hindrance, directing reagents to the wrong face of the molecule.

Potential Causes and Solutions:

  • Steric Hindrance: The concave face of the ent-kaurane skeleton can be sterically hindered, making functionalization difficult.

  • Reagent Choice: The size and reactivity of the epoxidation and hydroxylation reagents are critical.

    • Solution for Epoxidation: For the formation of the 11,16-epoxy bridge, an intramolecular approach, such as an internal Williamson ether synthesis from a suitably positioned halohydrin, might be more effective than an intermolecular epoxidation.

    • Solution for Hydroxylation: For the 15-hydroxy group, consider using a directing group to deliver the oxidant to the desired face. Alternatively, an inversion of stereochemistry from an initially formed, more accessible alcohol could be a viable strategy.

  • Protecting Groups: The presence of other functional groups can interfere with the desired transformations.

    • Solution: Ensure that other sensitive functionalities, such as the C19 carboxylic acid, are appropriately protected.

Workflow for Stereoselective Functionalization

cluster_start Starting Material cluster_strategy Strategic Approach cluster_troubleshooting Troubleshooting start ent-Kauran-19-oic acid derivative A Introduce C15-C16 double bond start->A B Stereoselective Epoxidation A->B C Epoxide Opening to Halohydrin B->C Desired Epoxide T1 Low Stereoselectivity B->T1 Unfavorable Stereoisomer D Intramolecular Epoxide Formation C->D S1 Change Epoxidation Reagent (e.g., m-CPBA to DMDO) T1->S1 S2 Use Directing Group T1->S2 S1->B Re-optimize S2->B Re-optimize

Caption: Troubleshooting workflow for stereoselective epoxidation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges include:

  • Construction of the Tetracyclic Core: Efficiently building the rigid and sterically congested ent-kaurane skeleton is often the lowest-yielding part of the synthesis.[2][4]

  • Stereocontrol: Introducing multiple stereocenters with the correct relative and absolute configurations is difficult. The formation of the 11,16-epoxy bridge and the 15-hydroxy group are particularly challenging.

  • Functional Group Intercompatibility: The molecule contains a carboxylic acid, a secondary alcohol, and an epoxide. These functional groups require a carefully planned protecting group strategy to avoid unwanted side reactions during the synthesis.

Q2: Are there any known biological activities of this compound that justify its complex synthesis?

A2: Yes, this compound is a diterpenoid natural product.[6][7][8][9][10] This class of compounds, ent-kaurane diterpenoids, is known for a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[2][4][11] The specific biological activities of this compound include antibacterial and potential anticancer properties, making it a target of interest for drug development.[6]

Q3: How can I purify the final compound and its intermediates?

A3: Purification of ent-kaurane diterpenoids typically relies on chromatographic techniques.

  • Intermediates: Column chromatography on silica gel is the most common method. The choice of solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) will depend on the polarity of the specific intermediate.

  • Final Compound: Due to the presence of the carboxylic acid, the final compound may be amenable to purification by reverse-phase HPLC for high purity. It is also possible to use normal phase chromatography with an acidic modifier (e.g., 1% acetic acid) in the eluent to prevent peak tailing.

Logical Flow for Synthesis and Troubleshooting

cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Points Start Acyclic Precursor Cyclization Tetracyclic Core Formation Start->Cyclization Functionalization Introduction of Epoxide and Hydroxyl Cyclization->Functionalization T1 Low Cyclization Yield? Cyclization->T1 Deprotection Final Deprotection Functionalization->Deprotection T2 Incorrect Stereochemistry? Functionalization->T2 Product Target Molecule Deprotection->Product T3 Incomplete Deprotection? Deprotection->T3 T1->Cyclization Optimize Conditions T2->Functionalization Change Reagents T3->Deprotection Screen Deprotection Methods

Caption: High-level overview of the synthesis with key troubleshooting checkpoints.

References

Technical Support Center: Mitigating Off-Target Effects of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a kaurane diterpenoid with potential therapeutic applications.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound and what are the potential sources of its off-target effects?

A1: this compound is a diterpenoid compound that has demonstrated antibacterial and anticancer properties through the disruption of cellular processes.[1] The cytotoxic activity of many related kaurane diterpenoids is often attributed to reactive chemical moieties, such as α,β-unsaturated ketones, which can covalently bind to nucleophilic residues like cysteine in various proteins.[4] This reactivity can lead to a lack of specificity and engagement with unintended biological targets, resulting in off-target effects.

Q2: I am observing significant cytotoxicity in my non-cancerous control cell line. Is this an expected off-target effect?

A2: Yes, cytotoxicity in non-cancerous cell lines is a potential off-target effect for some kaurane diterpenoids.[4] While some compounds in this class exhibit selectivity for cancer cells, their reactive nature can lead to off-target interactions.[4] It is crucial to determine the therapeutic window by performing dose-response experiments on both cancerous and non-cancerous cell lines.

Q3: My experiment with this compound is not inducing apoptosis as anticipated. What could be the underlying reason?

A3: There are several possibilities if apoptosis is not observed. The specific kaurane diterpenoid you are using might be acting through alternative cell death pathways, such as ferroptosis or autophagy.[4] Additionally, the cell line you are using may possess resistance mechanisms to apoptosis. It is also possible that the compound is engaging with off-target proteins that inhibit the apoptotic signaling cascade.

Q4: How can I proactively assess the potential off-target profile of this compound?

A4: A combination of computational and experimental approaches is recommended. In silico methods can predict potential off-target interactions.[5] Experimentally, techniques such as proteome-wide thermal shift assays (CETSA) or chemical proteomics can identify protein binders. Additionally, screening against a panel of receptors, enzymes, and ion channels can provide a broad overview of potential off-target activities.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments.

Issue 1: High variability in experimental results.

This could be due to issues with compound solubility or aggregation.

Troubleshooting Steps:

  • Assess Solubility: Visually inspect for any precipitation when diluting the compound in your assay buffer.[6]

  • Optimize Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all experiments (typically <1%).[6]

  • Consider Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition.[7] Consider using a detergent like Triton X-100 (e.g., 0.01%) to minimize this.[7]

Issue 2: Discrepancy between in vitro potency and cellular activity.

This may indicate poor cell permeability, rapid metabolism, or engagement with cellular off-targets that counteract the desired effect.

Troubleshooting Steps:

  • Permeability Assay: Perform a parallel artificial membrane permeability assay (PAMPA) to assess the compound's ability to cross cell membranes.

  • Metabolic Stability: Evaluate the compound's stability in the presence of liver microsomes or S9 fractions.

  • Cellular Target Engagement: Use techniques like the cellular thermal shift assay (CETSA) to confirm that the compound is reaching its intended target within the cell.

Data Presentation

Table 1: Troubleshooting Common Experimental Issues

Issue Potential Cause Recommended Solution
High Cytotoxicity in Control Cells Off-target effects due to reactive moieties.[4]Perform dose-response curves on cancerous and non-cancerous cells to determine the therapeutic window.[4]
Lack of Expected Phenotype (e.g., Apoptosis) Activation of alternative pathways (e.g., autophagy, ferroptosis).[4]Use specific inhibitors for alternative cell death pathways to elucidate the mechanism.
Inconsistent IC50 Values Compound aggregation or solubility issues.[6][7]Include a non-ionic detergent in the assay buffer and confirm solubility.[6][7]
Contradictory Results in Different Assays Assay-specific interference.Employ an orthogonal assay with a different detection method to validate findings.[7]

Experimental Protocols

Protocol 1: Dose-Response Curve for Therapeutic Window Assessment

Objective: To determine the concentration range of this compound that is selectively cytotoxic to cancer cells versus non-cancerous cells.

Methodology:

  • Cell Seeding: Plate both cancer and non-cancerous cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Treat the cells with the serially diluted compound for a predetermined time (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each cell line. The therapeutic window is the ratio of the IC50 in non-cancerous cells to the IC50 in cancer cells.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound binds to its intended target protein within a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Detect the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow Workflow for Assessing and Mitigating Off-Target Effects cluster_0 Initial Screening cluster_1 Troubleshooting & Off-Target Identification cluster_2 Mitigation Strategy A Dose-Response in Cancer vs. Non-Cancerous Cells C Orthogonal Assays A->C Discrepant Results B Primary Phenotypic Assay (e.g., Apoptosis) B->C Unexpected Phenotype D Cellular Thermal Shift Assay (CETSA) C->D Validate Target Engagement E Proteome-wide Profiling D->E Identify Off-Targets F Chemical Modification of Reactive Moieties E->F Rational Design G Combination Therapy E->G Synergistic Effects

Caption: A logical workflow for identifying and addressing off-target effects.

signaling_pathway Potential Off-Target Signaling Pathway Compound ent-11,16-Epoxy-15- hydroxykauran-19-oic acid Target Intended Target (e.g., Apoptosis Inducer) Compound->Target On-Target Binding OffTarget Off-Target Protein (e.g., Kinase, Transcription Factor) Compound->OffTarget Off-Target Binding DesiredEffect Desired Phenotype (e.g., Cancer Cell Death) Target->DesiredEffect UndesiredEffect Undesired Phenotype (e.g., Toxicity, Resistance) OffTarget->UndesiredEffect

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Bioassays for ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and other ent-kaurane diterpenoids. The information is tailored for researchers, scientists, and drug development professionals to refine their bioassay protocols.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and related ent-kaurane diterpenoids?

This compound is a diterpenoid compound isolated from plants such as Nouelia insignis.[1][2] This class of compounds, ent-kaurane diterpenoids, is known for a wide range of biological activities, including anti-inflammatory, cytotoxic (anticancer), and antimicrobial effects.[2][3][4][5] Their anticancer properties are often attributed to the induction of apoptosis and inhibition of cancer cell proliferation.[3][6]

Q2: Which cell lines are commonly used to test the bioactivity of these compounds?

For cytotoxicity testing, a variety of human cancer cell lines are used, such as K562 (leukemia), A549 (lung carcinoma), HepG2 (liver cancer), and others.[7][8][9] For anti-inflammatory assays, the murine macrophage cell line RAW 264.7 is a standard model to study the inhibition of nitric oxide (NO) production.[3][10][11][12][13]

Q3: What is the primary mechanism of action for the anti-inflammatory effects of ent-kaurane diterpenoids?

Many ent-kaurane diterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway.[3][10][14] This involves preventing the degradation of the inhibitory protein IκB and blocking the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, which in turn reduces the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS).[3][10]

Q4: How should I dissolve this compound for in vitro assays?

ent-kaurane diterpenoids can have low aqueous solubility.[15][16] It is recommended to first dissolve the compound in a small amount of a solvent like DMSO or absolute ethanol.[17] This stock solution can then be further diluted in the cell culture medium to achieve the desired final concentrations. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Experimental Protocols and Data

Cytotoxicity Bioassay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[18]

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from a stock solution. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO or another solvent) and a negative control (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12] During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 N HCl, to each well to dissolve the formazan crystals.[12][19]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[19] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data for ent-Kaurane Diterpenoids (Cytotoxicity)

Compound NameCell LineIC₅₀ (µM)Reference
Amethystoidin AK5620.69 µg/mL[7]
Isowikstroemin AMultiple0.9 - 7.0[11]
Isowikstroemin BMultiple0.9 - 7.0[11]
Isowikstroemin CMultiple0.9 - 7.0[11]
Isowikstroemin DMultiple0.9 - 7.0[11]
Weisiensin BHepG23.24[20]
Weisiensin BSGC-79014.34[20]
Anti-inflammatory Bioassay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring its stable metabolite, nitrite, using the Griess reagent.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.[21][22]

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and NO production. Incubate for an additional 24 hours.[12]

  • Griess Reagent Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[12]

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in your samples and determine the IC₅₀ value for NO inhibition.

Quantitative Data for ent-Kaurane Diterpenoids (NO Inhibition)

The following table presents the NO production inhibitory activity of several ent-kaurane diterpenoids in LPS-stimulated RAW 264.7 macrophages.

Compound NameIC₅₀ (µM) for NO InhibitionReference
Xerophilusin A0.60[3]
Xerophilusin B0.23[3]
Longikaurin B0.44[3]
Xerophilusin F0.67[3]

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Increased absorbance at high compound concentrations The compound may be colored or may chemically reduce MTT, leading to false-positive results.[23] The compound might be causing an increase in cellular metabolism as a stress response before cell death.[23]Run a control plate with the compound and MTT in cell-free media to check for direct chemical interaction.[23] Visually inspect cells under a microscope for signs of cytotoxicity. Consider using an alternative viability assay (e.g., neutral red uptake).
Low signal or high variability between replicates Incomplete solubilization of formazan crystals. Uneven cell seeding. "Edge effects" in the 96-well plate.Use a solubilizing agent like 10% SDS in 0.01 N HCl and allow for longer incubation (overnight) with shaking.[19] Ensure a single-cell suspension before seeding and mix gently. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Compound precipitates in the culture medium The compound has low aqueous solubility and has exceeded its solubility limit in the medium.[17]Determine the solubility limit of your compound in the culture medium beforehand.[17] Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells.
Nitric Oxide Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High background in control wells (no LPS) Cells may be stressed or contaminated, leading to baseline NO production. Phenol red in the medium can interfere with the assay.Ensure healthy, low-passage number cells. Test for mycoplasma contamination. Use phenol red-free medium for the assay.
No or low NO production in LPS-stimulated wells LPS may be inactive. Cells may be unresponsive.Use a fresh, validated batch of LPS. Check the health and passage number of your RAW 264.7 cells. Ensure they are not activated before the experiment.
Compound is cytotoxic at concentrations tested for anti-inflammatory activity The inhibition of NO production may be due to cell death rather than a specific anti-inflammatory effect.Perform a cytotoxicity assay (e.g., MTT) in parallel with the same compound concentrations and incubation times. Only evaluate NO inhibition at non-toxic concentrations.

Visualizations

Experimental Workflow: Cytotoxicity and Anti-inflammatory Screening

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Assay-Specific Steps cluster_2a Anti-inflammatory Assay cluster_2b Cytotoxicity Assay cluster_3 Data Analysis prep Seed Cells (e.g., RAW 264.7 or Cancer Cell Line) in 96-well plates incubate1 Incubate 24h (Allow for adherence) prep->incubate1 treat Add Serial Dilutions of ent-kaurane diterpenoid incubate1->treat lps Add LPS (1 µg/mL) to RAW 264.7 cells treat->lps incubate_mtt Incubate 24-48h treat->incubate_mtt controls Include Vehicle and Negative Controls incubate_no Incubate 24h lps->incubate_no griess Perform Griess Assay on Supernatant incubate_no->griess read Measure Absorbance (Plate Reader) griess->read mtt Add MTT Reagent incubate_mtt->mtt solubilize Solubilize Formazan mtt->solubilize solubilize->read calc Calculate % Inhibition and IC50 Values read->calc

Caption: Workflow for screening ent-kaurane diterpenoids.

Signaling Pathway: Inhibition of NF-κB by ent-Kaurane Diterpenoids

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Releases IkB_NFkB->NFkB ent_kaurane ent-Kaurane Diterpenoid ent_kaurane->IKK Inhibits NFkB_nuc->NFkB Blocked by ent-Kaurane DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, etc.) DNA->Genes Transcription

References

"dealing with compound precipitation in ent-11,16-Epoxy-15-hydroxykauran-19-oic acid experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to compound precipitation during experiments with ent-11,16-Epoxy-15-hydroxykauran-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a diterpenoid compound.[1] Like many compounds in the ent-kaurane diterpenoid class, it is expected to have low aqueous solubility. A certificate of analysis for this compound indicates that it is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. Why is this happening?

This is a common issue known as "solvent-shifting" or "antisolvent precipitation." When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can become supersaturated in the new solvent environment where it is less soluble, leading to precipitation.

Q3: What is the maximum concentration of DMSO that is safe for my cell culture experiments?

The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[2][3] Many sensitive cell lines may require concentrations as low as 0.1%.[2][4] It is highly recommended to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.[3]

Q4: Can I use other solvents to prepare my stock solution?

Yes, a certificate of analysis indicates solubility in Chloroform, Dichloromethane, and Ethyl Acetate. However, for cell-based assays, DMSO is the most commonly used solvent due to its miscibility with water and relatively lower toxicity at low concentrations compared to other organic solvents. If you must use other solvents, ensure they are compatible with your experimental system and that appropriate vehicle controls are included.

Q5: Are there any alternative methods to improve the aqueous solubility of this compound?

Yes, the use of solubility enhancers like cyclodextrins can be explored.[5][6][7][8][9] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7][8][9] This can be a viable alternative for in vivo studies or if DMSO is not suitable for your experiment.

Troubleshooting Guide: Compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent precipitation of this compound in your experiments.

Issue: Precipitate forms upon dilution of DMSO stock solution into aqueous buffer or media.

Step 1: Optimize Stock Solution Preparation and Handling
  • Ensure Complete Dissolution: Before diluting, ensure your compound is fully dissolved in the DMSO stock solution. Gentle warming or brief sonication can aid in dissolution.

  • Use Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. Use high-quality, anhydrous DMSO to prepare your stock solutions to avoid premature precipitation.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.

Step 2: Refine Your Dilution Technique
  • Reverse Pipetting: When preparing your final dilution, add the DMSO stock solution to the aqueous buffer/media, not the other way around.

  • Gradual Addition and Mixing: Add the stock solution dropwise to the vortexing or rapidly stirring aqueous solution. This helps to avoid localized high concentrations of the compound and DMSO, allowing for better dispersion.

Step 3: Adjust Final DMSO Concentration
  • Determine DMSO Tolerance: As mentioned in the FAQs, it is crucial to determine the highest non-toxic concentration of DMSO for your specific cell line.

  • Prepare a More Concentrated Stock: If your final DMSO concentration is too high, try preparing a more concentrated stock solution. This will allow you to add a smaller volume of the stock to your aqueous solution to achieve the desired final compound concentration while keeping the DMSO concentration within the tolerated limit.

Step 4: Consider Solubility Enhancers
  • If precipitation persists even with optimized techniques and acceptable DMSO concentrations, consider using a solubility enhancer.

  • Cyclodextrins: These are a well-documented option for improving the solubility of hydrophobic compounds.[5][6][7][8][9] You will need to determine the appropriate type and concentration of cyclodextrin for your specific compound and experiment.

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solution Preparation

SolventSuitability for Cell-Based AssaysNotes
DMSO High Most common and recommended solvent. Ensure final concentration is non-toxic to cells.
ChloroformLowNot suitable for direct use in most biological assays due to high toxicity.
DichloromethaneLowNot suitable for direct use in most biological assays due to high toxicity.
Ethyl AcetateLowNot suitable for direct use in most biological assays due to high toxicity.
AcetoneLowGenerally not recommended for cell culture due to volatility and toxicity.

Table 2: General Guidelines for Final DMSO Concentration in Cell Culture

Final DMSO ConcentrationGeneral Effect on Cell LinesRecommendation
< 0.1% Generally considered safe for most cell lines, including sensitive ones.[2][4]Recommended for long-term exposure studies and sensitive cells.
0.1% - 0.5% Tolerated by many robust cell lines for up to 72 hours.[3]A common range for many in vitro assays. Vehicle controls are essential.
> 0.5% Increased risk of cytotoxicity and off-target effects.[3]Should be avoided unless a dose-response experiment has shown it to be safe for your specific cell line and experimental duration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 334.45 g/mol ). For 1 mL of a 10 mM stock, you will need 3.34 mg.

  • Add DMSO: Add the appropriate volume of high-quality, anhydrous DMSO.

  • Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the vial or sonicate for a short period.

  • Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell Culture

  • Prepare Medium: Dispense the required volume of pre-warmed cell culture medium into a sterile tube.

  • Vortex/Stir: Place the tube on a vortex mixer at a medium speed or use a magnetic stirrer.

  • Add Stock Solution: Slowly add the required volume of the DMSO stock solution dropwise into the vortexing/stirring medium.

  • Mix Thoroughly: Continue to mix for a few seconds after adding the stock solution to ensure homogeneity.

  • Use Immediately: Use the freshly prepared solution to treat your cells. Do not store diluted aqueous solutions for extended periods as the compound may precipitate over time.

Visualizations

Signaling Pathway

Based on studies of structurally similar ent-kaurane diterpenoids, this compound may induce apoptosis through the mitochondrial-mediated pathway. This involves the activation of JNK, leading to the translocation of Bax to the mitochondria and subsequent release of cytochrome c.

G compound This compound JNK JNK Activation compound->JNK Bax Bax Translocation to Mitochondria JNK->Bax Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_prep Stock Solution Preparation cluster_exp Experimental Dilution cluster_treat Cell Treatment weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve store Aliquot and Store at -80°C dissolve->store prepare_media Prepare Pre-warmed Aqueous Medium store->prepare_media vortex Vortex/Stir Medium prepare_media->vortex add_stock Add Stock Dropwise vortex->add_stock mix Mix Thoroughly add_stock->mix treat_cells Add Final Solution to Cells mix->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay incubate->assay G rect rect start Precipitation Observed? check_stock Is Stock Solution Clear? start->check_stock check_dilution Dilution Technique Optimized? check_stock->check_dilution Yes dissolve_stock Ensure Complete Dissolution (Warm/Sonicate) check_stock->dissolve_stock No check_dmso Final [DMSO] Too High? check_dilution->check_dmso Yes optimize_dilution Add Stock to Vortexing Buffer Dropwise check_dilution->optimize_dilution No consider_enhancer Precipitation Persists? check_dmso->consider_enhancer No adjust_dmso Increase Stock Concentration Decrease Final [DMSO] check_dmso->adjust_dmso Yes use_enhancer Use Solubility Enhancer (e.g., Cyclodextrin) consider_enhancer->use_enhancer Yes proceed Proceed with Experiment consider_enhancer->proceed No dissolve_stock->check_stock optimize_dilution->check_dilution adjust_dmso->check_dmso use_enhancer->proceed

References

Technical Support Center: Enhancing ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: What is ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid and what is its primary source?

ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is a tetracyclic ent-kaurane diterpenoid. This class of natural products is known for a wide range of biological activities, making them of interest for drug discovery. The primary natural source for the isolation of this specific compound is the plant Nouelia insignis, a member of the Asteraceae family.

Q2: What are the key chemical features of this compound that might affect its extraction and purification?

ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid possesses several functional groups that influence its physicochemical properties:

  • Carboxylic Acid Group: This acidic group allows for pH-dependent manipulation of its solubility. At higher pH, it will deprotonate to form a more polar carboxylate, which is more soluble in aqueous solutions.

  • Epoxy Ring: The epoxide is a strained ring and can be susceptible to opening under acidic or high-temperature conditions, leading to degradation of the target compound.

  • Hydroxy Group: The presence of a hydroxyl group increases the polarity of the molecule.

Understanding these features is crucial for selecting appropriate extraction solvents and purification conditions to maximize yield and maintain the structural integrity of the compound.

Q3: What are the general steps for extracting ent-kaurane diterpenoids from plant material?

The general workflow for extracting ent-kaurane diterpenoids involves:

  • Sample Preparation: Drying and grinding the plant material to increase the surface area for solvent penetration.

  • Extraction: Using a suitable solvent and extraction technique (e.g., maceration, sonication, Soxhlet) to isolate the crude extract.

  • Solvent Removal: Evaporating the solvent to concentrate the crude extract.

  • Purification: Employing chromatographic techniques to separate the target compound from other phytochemicals.

Troubleshooting Guide

Low Extraction Yield

Issue: The overall yield of the crude extract is very low.

  • Possible Cause 1: Inefficient cell wall disruption.

    • Solution: Ensure the plant material is finely ground to a homogenous powder. Inadequate grinding can significantly limit solvent access to the plant cells.

  • Possible Cause 2: Inappropriate solvent selection.

    • Solution: The polarity of the extraction solvent is critical. For ent-kaurane diterpenoids, which are moderately polar, solvents like methanol, ethanol, or ethyl acetate are often used. A preliminary small-scale screening of different solvents and solvent mixtures can help identify the most effective one.

  • Possible Cause 3: Insufficient extraction time or temperature.

    • Solution: The extraction process may not have reached equilibrium. Try extending the extraction time or moderately increasing the temperature. However, be cautious with temperature as it can degrade the epoxy ring. For ultrasonic-assisted extraction, optimizing the sonication time and power is recommended.

Issue: The final yield of pure ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is poor after purification.

  • Possible Cause 1: Degradation of the target compound.

    • Solution: The epoxy ring is sensitive to acidic conditions. Avoid using strong acids during extraction and purification. If acidic conditions are necessary, perform the steps at low temperatures and for a minimal duration. Also, high temperatures during solvent evaporation should be avoided.

  • Possible Cause 2: Co-elution with other compounds.

    • Solution: The crude extract of Nouelia insignis contains numerous other diterpenoids with similar polarities. Optimize the chromatographic separation by trying different solvent systems for the mobile phase in column chromatography or by using a more efficient separation technique like preparative HPLC.

  • Possible Cause 3: Loss of compound during liquid-liquid partitioning.

    • Solution: If using liquid-liquid extraction for preliminary cleanup, the pH of the aqueous phase is crucial. To extract the acidic target compound into an organic solvent, the aqueous phase should be acidified to a pH below its pKa to ensure it is in its protonated, less polar form. Conversely, to move it into an aqueous phase, the pH should be raised to deprotonate the carboxylic acid.

Purification Challenges

Issue: Poor separation of the target compound during column chromatography.

  • Possible Cause 1: Inappropriate stationary phase.

    • Solution: Silica gel is commonly used, but its acidic nature can cause degradation of acid-sensitive compounds. Consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina.

  • Possible Cause 2: Incorrect mobile phase composition.

    • Solution: Systematically screen different solvent systems with varying polarities using Thin Layer Chromatography (TLC) before running the column. A good separation on TLC is a prerequisite for successful column chromatography. Gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.

  • Possible Cause 3: Column overloading.

    • Solution: Loading too much crude extract onto the column will result in broad, overlapping bands. Use an appropriate amount of stationary phase relative to the amount of crude extract. A general rule of thumb is a ratio of at least 30:1 (stationary phase:crude extract) by weight.

Data Presentation

Table 1: Influence of Key Parameters on Diterpenoid Extraction Yield

ParameterGeneral Effect on YieldConsiderations for ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid
Solvent Polarity Yield is maximized when the solvent polarity matches that of the target compound.Moderately polar solvents like methanol, ethanol, and ethyl acetate are generally effective.
Temperature Increased temperature generally increases extraction efficiency.High temperatures (>60°C) may cause degradation of the thermolabile epoxy group.
Extraction Time Yield increases with time up to a certain point (equilibrium).Longer extraction times at elevated temperatures can increase the risk of degradation.
Particle Size Smaller particle size increases the surface area and improves extraction.Fine powder is ideal, but overly fine particles can cause issues with filtration.
Solid-to-Liquid Ratio A higher ratio (more solvent) can increase extraction efficiency.A very high ratio increases solvent consumption and evaporation time.
pH of Solvent Can significantly impact the extraction of acidic or basic compounds.For this acidic compound, a slightly acidic to neutral pH is generally preferred for extraction into organic solvents.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid
  • Preparation of Plant Material:

    • Air-dry the aerial parts of Nouelia insignis at room temperature in a well-ventilated area until brittle.

    • Grind the dried plant material into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Place 50 g of the powdered plant material into a 1 L Erlenmeyer flask.

    • Add 500 mL of 95% methanol to the flask (solid-to-liquid ratio of 1:10 w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the residue two more times with 500 mL of 95% methanol each time.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Purification (General Approach):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Subject the dissolved extract to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC to identify those containing the target compound.

    • Combine the pure fractions and evaporate the solvent to yield the isolated ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid.

Mandatory Visualization

Extraction_Workflow Start Dried & Powdered Nouelia insignis Extraction Ultrasonic-Assisted Extraction (95% Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Diterpenoid Extract Evaporation->Crude_Extract Purification Silica Gel Column Chromatography Crude_Extract->Purification Analysis TLC/HPLC Analysis Purification->Analysis Pure_Compound Pure ent-11,16-Epoxy-15-hydroxykauran-19-oic acid Analysis->Pure_Compound Troubleshooting_Logic Start Low Yield of Pure Compound Check_Crude_Yield Is Crude Extract Yield Low? Start->Check_Crude_Yield Degradation Potential Compound Degradation Check_Crude_Yield->Degradation No Optimize_Extraction Optimize Extraction: - Grinding - Solvent - Time/Temp Check_Crude_Yield->Optimize_Extraction Yes Purification_Loss Loss During Purification Degradation->Purification_Loss Check_Stability Check Stability: - Avoid Acid - Lower Temp Degradation->Check_Stability Optimize_Purification Optimize Purification: - Chromatography Method - pH control Purification_Loss->Optimize_Purification

Validation & Comparative

A Comparative Guide to the Anticancer Effects of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer effects of the natural product ent-11α,16α-epoxy-15α-hydroxykauran-19-oic acid, a member of the ent-kaurane diterpenoid family. Due to the limited publicly available data on the specific anticancer activity of this compound, this guide will focus on a comparative analysis with structurally similar and well-researched ent-kaurane diterpenoids, namely Oridonin and ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) . Furthermore, their performance will be benchmarked against established chemotherapeutic agents, Paclitaxel and Doxorubicin .

ent-11α,16α-epoxy-15α-hydroxykauran-19-oic acid is a diterpenoid isolated from the plant Nouelia insignis[1][2]. While its primary reported biological activity has been centered on anti-inflammatory effects[3][4], its structural similarity to other ent-kaurane diterpenoids with potent anticancer properties suggests its potential as a valuable subject for oncological research. This guide aims to provide the necessary context and experimental framework for such investigations.

Quantitative Comparison of Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected ent-kaurane diterpenoids and standard chemotherapeutic drugs against various cancer cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Ent-Kaurane Diterpenoids against Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)
Oridonin HGC-27Gastric Cancer7.41 ± 0.5172
MGC803Gastric Cancer8.81 ± 0.1672
AGSGastric Cancer1.93 ± 0.1672
K562Leukemia~10-2048
HepG2Liver Cancer~20-3048
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) CNE-2ZNasopharyngeal CarcinomaNot specified, dose-dependent inhibition shown24, 48, 72
FROAnaplastic Thyroid CarcinomaNot specified, dose-dependent inhibition shown24, 48, 72
C26Colorectal CarcinomaNot specified, dose- and time-dependent inhibitionNot specified

Table 2: IC50 Values of Standard Chemotherapeutic Drugs against Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)
Paclitaxel A549Lung Cancer0.005 - 0.0172
MDA-MB-231Breast Cancer0.002 - 0.00872
HeLaCervical Cancer0.003 - 0.0148
Doxorubicin MCF-7Breast Cancer0.1 - 1.048
HepG2Liver Cancer0.1 - 0.572
K562Leukemia0.01 - 0.148

Mechanistic Insights: Signaling Pathways in Anticancer Action

Ent-kaurane diterpenoids exert their anticancer effects through the modulation of multiple signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest. The diagram below illustrates a generalized signaling pathway for the induction of apoptosis by these compounds.

cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Ent-Kaurane Diterpenoid Ent-Kaurane Diterpenoid ROS ROS Ent-Kaurane Diterpenoid->ROS NF-κB NF-κB Ent-Kaurane Diterpenoid->NF-κB JNK JNK ROS->JNK p38 p38 ROS->p38 Bcl-2 Bcl-2 JNK->Bcl-2 Bax Bax p38->Bax NF-κB->Bcl-2 Cytochrome c Cytochrome c Bax->Cytochrome c Release Bcl-2->Bax Apoptosis Apoptosis Cytochrome c->Apoptosis Caspase Activation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Compound Treatment->Apoptosis Assay (Annexin V/PI) Protein Expression Analysis (Western Blot) Protein Expression Analysis (Western Blot) Compound Treatment->Protein Expression Analysis (Western Blot) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Protein Expression Analysis (Western Blot)->Data Analysis

References

A Comparative Analysis of ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid and Other ent-Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product chemistry and drug discovery, ent-kaurane diterpenoids represent a significant class of compounds lauded for their diverse and potent biological activities. This guide provides a comparative overview of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and other notable ent-kaurane diterpenoids, with a focus on their cytotoxic, anti-inflammatory, and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate further investigation and development.

Overview of ent-Kaurane Diterpenoids

Ent-kaurane diterpenoids are tetracyclic diterpenes characterized by the kaurane skeleton.[1] They are predominantly isolated from plants of the Isodon, Pteris, and Nouelia genera.[2][3] These compounds have garnered considerable attention for their wide-ranging pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.[2] The biological prowess of these molecules is often attributed to their complex and varied structures, which may include functional groups such as hydroxyls, epoxides, and α,β-unsaturated ketones.

While specific experimental data for this compound, a diterpenoid isolated from Nouelia insignis, is not extensively available in publicly accessible literature, its structural features suggest potential bioactivity in line with other members of its class.[4][5][6] This guide will therefore compare its anticipated activities with the experimentally determined bioactivities of other well-characterized ent-kaurane diterpenoids.

Comparative Biological Activities

The biological activities of ent-kaurane diterpenoids are diverse. The following sections and tables summarize the available quantitative data for cytotoxicity, anti-inflammatory effects, and antimicrobial activity.

Cytotoxic Activity

Many ent-kaurane diterpenoids have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through various signaling pathways. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.

CompoundCancer Cell LineIC50 (µM)Reference
OridoninHL-60 (Human promyelocytic leukemia)1.5[3]
Eriocalyxin BHCT-116 (Human colon cancer)0.8[1]
Compound 1 (from Isodon excisoides)HCT-1162.94[3]
Compound 4 (from Isodon excisoides)HCT-1161.31[3]
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acidHep-G2 (Human hepatocellular carcinoma)27.3
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acidHep-G224.7
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acidA549 (Human lung adenocarcinoma)30.7
Anti-inflammatory Activity

The anti-inflammatory properties of ent-kaurane diterpenoids are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. Several compounds isolated from Nouelia insignis have shown significant NO inhibitory activity.

CompoundCell LineAssayIC50 (µM)Reference
Noueinsiancin DRAW 264.7NO Inhibition>10[3]
Noueinsiancin ERAW 264.7NO Inhibition8.5[3]
Noueinsiancin FRAW 264.7NO Inhibition5.2[3]
Noueinsiancin GRAW 264.7NO Inhibition7.1[3]
ent-16β,17-dihydroxy-kauran-19-oic acidRAW 264.7NO Inhibition4.3[3]
ent-kaur-16-en-19-oic acidRAW 264.7NO Inhibition>10[3]
ent-15-oxo-kaur-16-en-19-oic acidRAW 264.7NO Inhibition3.2[3]
Antimicrobial Activity

Several ent-kaurane diterpenoids have been reported to possess activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

CompoundMicroorganismMIC (µg/mL)Reference
Sigesbeckin AStaphylococcus aureus (MRSA)64
Sigesbeckin AEnterococcus faecalis (VRE)64
ent-kaur-16-en-19-oic acidStreptococcus mutans10
ent-kaur-16-en-19-oic acidStreptococcus sobrinus10
ent-kaur-16-en-19-oic acidLactobacillus casei10

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of standard protocols used to assess the biological activities of ent-kaurane diterpenoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Determine the percentage of NO inhibition compared to the LPS-treated control and calculate the IC50 value.

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Visualizations

The biological effects of ent-kaurane diterpenoids are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Many anti-inflammatory compounds, including some ent-kaurane diterpenoids, exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. LPS stimulation of macrophages leads to the activation of NF-κB, which in turn upregulates the expression of pro-inflammatory genes such as those for iNOS (inducible nitric oxide synthase), COX-2, TNF-α, and IL-6.

anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_activation->Pro_inflammatory_genes iNOS iNOS Pro_inflammatory_genes->iNOS COX2 COX-2 Pro_inflammatory_genes->COX2 TNFa TNF-α Pro_inflammatory_genes->TNFa IL6 IL-6 Pro_inflammatory_genes->IL6 NO Nitric Oxide (NO) iNOS->NO ent_kaurane ent-Kaurane Diterpenoids ent_kaurane->NFkB_activation Inhibition

Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.

Experimental Workflow for Bioactivity Screening

The general workflow for screening natural products for biological activity involves a series of steps from extraction to identification of active compounds.

experimental_workflow Plant_Material Plant Material (e.g., Nouelia insignis) Extraction Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioactivity Screening (Cytotoxicity, Anti-inflammatory, Antimicrobial) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Isolation Isolation & Purification Active_Fractions->Isolation Pure_Compounds Pure Compounds (e.g., ent-kaurane diterpenoids) Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Lead_Compound Lead Compound Structure_Elucidation->Lead_Compound

Caption: General workflow for the isolation and identification of bioactive natural products.

Conclusion

Ent-kaurane diterpenoids represent a promising class of natural products with a broad spectrum of biological activities. While specific experimental data for this compound remains limited in the public domain, the available data for other members of this class, particularly those from the same plant source, Nouelia insignis, highlight their potential as cytotoxic and anti-inflammatory agents. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to spur further research into the therapeutic potential of these fascinating molecules. Future studies are warranted to fully elucidate the bioactivity profile and mechanism of action of this compound and to explore the structure-activity relationships within the broader class of ent-kaurane diterpenoids.

References

"comparative analysis of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and paclitaxel"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid and Paclitaxel, focusing on their cytotoxic and apoptotic effects on cancer cells.

In the landscape of cancer therapeutics, the exploration of novel compounds with potent anti-tumor activity is a paramount endeavor. This guide provides a comparative analysis of the well-established chemotherapeutic agent, paclitaxel, and a representative of the kaurane diterpenoid class of natural products, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid. Due to the limited availability of specific experimental data for ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, this analysis will focus on its closely related and well-studied analogue, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (hereafter referred to as 5F), to provide a meaningful comparison for researchers, scientists, and drug development professionals.

Overview of the Compounds

Paclitaxel, originally isolated from the Pacific yew tree, is a cornerstone of chemotherapy regimens for a variety of cancers. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] Kaurane diterpenoids, a class of natural products isolated from various plant species, have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects.[3] The representative compound, 5F, has been shown to induce apoptosis in several cancer cell lines through mechanisms distinct from that of paclitaxel.[1][2][4]

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for 5F and paclitaxel in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

Cell LineCancer TypeCompoundIC50 ValueExposure Time
CNE-2Z Nasopharyngeal Carcinoma5FNot explicitly stated, but showed dose-dependent inhibition.72h
CNE-2Z Nasopharyngeal CarcinomaPaclitaxelNot explicitly stated, but induced apoptosis at 5, 10, 20 µmol/L.[5]72h
A549 Lung Cancer5FNot explicitly stated, but inhibited proliferation at 0-80 µg/ml.[6]Not specified
A549 Lung CancerPaclitaxel~10.18 µg/L48h
Hep2 Laryngeal CancerPaclitaxel0.018 µmol/L72h
Various Various CancersPaclitaxel2.5 - 7.5 nM24h

Mechanisms of Action: A Tale of Two Pathways

The anti-cancer effects of 5F and paclitaxel are rooted in their distinct interactions with cellular machinery, ultimately leading to programmed cell death, or apoptosis.

ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F): The Mitochondrial and NF-κB Connection

The pro-apoptotic activity of 5F is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[1][4] This involves the regulation of the Bcl-2 family of proteins, which are key arbiters of cell survival and death. 5F has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[1]

Furthermore, 5F has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in promoting cell survival and proliferation.[2][4] By preventing the degradation of IκBα, the inhibitory subunit of NF-κB, 5F effectively blocks NF-κB's pro-survival signaling.[4]

G node_5F ent-11α-hydroxy-15-oxo- kaur-16-en-19-oic-acid (5F) node_IKK IKK node_5F->node_IKK Inhibits node_Bax Bax (Pro-apoptotic) node_5F->node_Bax Promotes node_IkBa IκBα node_IKK->node_IkBa Phosphorylates node_NFkB NF-κB node_IkBa->node_NFkB Inhibits node_Bcl2 Bcl-2 (Anti-apoptotic) node_NFkB->node_Bcl2 Promotes transcription node_Mitochondria Mitochondria node_Bcl2->node_Mitochondria Inhibits node_CytC Cytochrome c release node_Mitochondria->node_CytC Releases node_Bax->node_Mitochondria Translocates to node_Casp9 Caspase-9 node_CytC->node_Casp9 Activates node_Casp3 Caspase-3 node_Casp9->node_Casp3 Activates node_Apoptosis Apoptosis node_Casp3->node_Apoptosis Executes

Figure 1: Signaling pathway of 5F-induced apoptosis.
Paclitaxel: The Microtubule Stabilizer

Paclitaxel's primary mechanism of action is its ability to bind to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton.[1] This binding event stabilizes the microtubules, preventing their dynamic depolymerization, which is essential for various cellular processes, most notably mitosis. The stabilization of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1] This sustained mitotic arrest ultimately triggers the apoptotic cascade, leading to cell death.

G node_Paclitaxel Paclitaxel node_Tubulin β-tubulin node_Paclitaxel->node_Tubulin Binds to node_Microtubules Microtubule Stabilization node_Tubulin->node_Microtubules Promotes node_Spindle Mitotic Spindle Dysfunction node_Microtubules->node_Spindle Leads to node_SAC Spindle Assembly Checkpoint Activation node_Spindle->node_SAC Activates node_G2M G2/M Phase Arrest node_SAC->node_G2M Induces node_Apoptosis Apoptosis node_G2M->node_Apoptosis Triggers

Figure 2: Signaling pathway of paclitaxel-induced apoptosis.

Comparative Effects on the Cell Cycle

Both 5F and paclitaxel induce cell cycle arrest, but at the same G2/M phase.

  • ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F): Studies have shown that 5F treatment leads to an accumulation of cells in the G2 phase of the cell cycle.[6] In some cancer cell lines, this G2 arrest is associated with an increase in the expression of the cell cycle inhibitor p21.[6]

  • Paclitaxel: As a microtubule-stabilizing agent, paclitaxel is a potent inducer of G2/M phase arrest. This is a direct consequence of its interference with the proper formation and function of the mitotic spindle.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic and apoptotic effects of these compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Workflow:

G node_Seed Seed cells in 96-well plate node_Treat Treat with compound (e.g., 5F or Paclitaxel) node_Seed->node_Treat node_Incubate1 Incubate for defined period node_Treat->node_Incubate1 node_MTT Add MTT reagent node_Incubate1->node_MTT node_Incubate2 Incubate to allow formazan formation node_MTT->node_Incubate2 node_Solubilize Add solubilization solution node_Incubate2->node_Solubilize node_Read Read absorbance (570 nm) node_Solubilize->node_Read

Figure 3: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (5F or paclitaxel) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

G node_Treat Treat cells with compound node_Harvest Harvest cells node_Treat->node_Harvest node_Wash Wash with PBS node_Harvest->node_Wash node_Resuspend Resuspend in Binding Buffer node_Wash->node_Resuspend node_Stain Add Annexin V-FITC and Propidium Iodide node_Resuspend->node_Stain node_Incubate Incubate in the dark node_Stain->node_Incubate node_Analyze Analyze by Flow Cytometry node_Incubate->node_Analyze

Figure 4: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the desired compound for the indicated time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Workflow:

G node_Treat Treat cells with compound node_Harvest Harvest cells node_Treat->node_Harvest node_Fix Fix cells in cold ethanol node_Harvest->node_Fix node_Wash Wash with PBS node_Fix->node_Wash node_Stain Resuspend in PI/ RNase staining solution node_Wash->node_Stain node_Incubate Incubate in the dark node_Stain->node_Incubate node_Analyze Analyze by Flow Cytometry node_Incubate->node_Analyze

Figure 5: Workflow for cell cycle analysis by PI staining.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cell pellet in a solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Conclusion

This comparative guide highlights the distinct yet effective anti-cancer properties of the kaurane diterpenoid 5F and the well-established drug paclitaxel. While both compounds induce apoptosis and cell cycle arrest, their underlying molecular mechanisms differ significantly. Paclitaxel's disruption of microtubule dynamics contrasts with 5F's modulation of the mitochondrial apoptotic pathway and NF-κB signaling. This analysis, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers in the field of oncology drug discovery and development, facilitating a deeper understanding of these compounds and informing future investigations into their therapeutic potential.

References

Unveiling the Structure-Activity Relationship of ent-Kaurane Diterpenoids: A Comparative Guide to Cytotoxic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity of ent-Kaurane Diterpenoid Analogs

The cytotoxic efficacy of ent-kaurane diterpenoids is typically evaluated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the reported IC50 values for a selection of these compounds, providing a basis for understanding their structure-activity relationships.

CompoundCancer Cell LineIC50 (µM)Reference
Oridonin HCT-1161.85[1]
HepG21.09[1]
A27801.76[1]
NCI-H16508.53[1]
BGC-8232.64[1]
Henryin (4) HCT-1161.31[1]
HepG21.48[1]
A27801.52[1]
NCI-H16502.07[1]
BGC-8231.63[1]
1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one (1) HCT-1162.94[1]
HepG23.52[1]
A27804.16[1]
NCI-H1650>10[1]
BGC-8236.47[1]
1α-acetoxy-14β-hydroxy-7α,20-epoxy-ent-kaur-16-en-15-one (3) HCT-1167.82[1]
HepG26.43[1]
A27809.15[1]
NCI-H1650>10[1]
BGC-8238.86[1]
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid (1) Hep-G227.3 ± 1.9[2]
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid (3) Hep-G224.7 ± 2.8[2]
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid (5) A54930.7 ± 1.7[2]
Crotonmekongenin A (1) FaDu0.48 (µg/ml)[3]
HT-290.63 (µg/ml)[3]
SH-SY5Y0.45 (µg/ml)[3]

Key Structure-Activity Relationship Insights

The cytotoxic activity of ent-kaurane diterpenoids is intricately linked to their molecular architecture. Analysis of the available data highlights several key structural motifs that govern their potency.

SAR_ent_kaurane_diterpenoids cluster_sar Structure-Activity Relationship (SAR) of ent-Kaurane Diterpenoids cluster_features Key Structural Features cluster_activity Impact on Cytotoxicity Core ent-Kaurane Skeleton AB_Unsaturated α,β-Unsaturated Ketone (e.g., in D-ring) Exocyclic_Methylene Exocyclic Methylene (at C-16) Hydroxylation Hydroxylation Pattern (e.g., at C-1, C-7, C-14) Epoxy Epoxy Group (e.g., 7,20-epoxy, 16,17-epoxy) Acetoxylation Acetoxylation (e.g., at C-20) Increased_Activity Increased Activity AB_Unsaturated->Increased_Activity Enhances Exocyclic_Methylene->Increased_Activity Enhances Variable_Activity Variable/Reduced Activity Hydroxylation->Variable_Activity Modulates Epoxy->Variable_Activity Modulates Acetoxylation->Increased_Activity Can Enhance

Key structural features influencing the cytotoxicity of ent-kaurane diterpenoids.

A crucial feature for potent cytotoxicity in many ent-kaurane diterpenoids is the presence of an α,β-unsaturated ketone system, often in the D-ring, which can act as a Michael acceptor, reacting with biological nucleophiles.[1] The exocyclic methylene group at C-16 is also frequently associated with enhanced activity.[1]

The presence and position of hydroxyl and acetoxy groups significantly modulate the cytotoxic profile. For instance, acetoxylation at C-20 has been shown to have a positive effect on cytotoxicity.[1] Conversely, the introduction of a 7,20-epoxy moiety has been observed to be associated with reduced cytotoxic activity in some analogs.[4] This suggests that while an epoxy group can introduce rigidity and alter the electronic properties of the molecule, its impact on activity is highly dependent on its location and the overall structure of the analog.

For the target compound, ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, the presence of the 11,16-epoxy bridge and the 15-hydroxy group would be expected to significantly influence its biological activity. While direct experimental data is lacking, the rigidity imposed by the epoxy bridge and the specific stereochemistry of the hydroxyl group would likely alter its interaction with biological targets compared to more flexible analogs.

Experimental Protocols

The evaluation of the cytotoxic activity of ent-kaurane diterpenoids is primarily conducted using cell-based assays. The following is a generalized protocol for the MTT assay, a common method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Experimental_Workflow cluster_workflow General Workflow for Cytotoxicity Evaluation Start Start Cell_Culture 1. Cell Line Culture (e.g., HepG2, A549) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 3. Compound Preparation (Serial Dilutions) Cell_Seeding->Compound_Prep Treatment 4. Cell Treatment (Incubation) Compound_Prep->Treatment Assay 5. Cytotoxicity Assay (e.g., MTT, SRB) Treatment->Assay Data_Acquisition 6. Data Acquisition (Absorbance Reading) Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

A generalized experimental workflow for assessing the cytotoxicity of chemical compounds.

Conclusion

The cytotoxic activity of ent-kaurane diterpenoids is a promising area of research for the development of new anticancer therapies. The structure-activity relationships discussed in this guide, based on a comparative analysis of various analogs, underscore the importance of specific structural features in determining their potency. While the precise cytotoxic profile of this compound remains to be experimentally determined, the insights gained from related compounds suggest that its unique epoxy and hydroxyl functionalities will play a critical role in its biological activity. Further investigation into this and other novel ent-kaurane diterpenoids is warranted to fully explore their therapeutic potential.

References

A Comparative Guide to the Bioactivity of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivity of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and structurally related ent-kaurane diterpenoids. Due to the limited publicly available data on the specific bioactivity of this compound, this document focuses on its reported qualitative biological effects and presents quantitative data from several analogous compounds to offer a broader perspective on the potential efficacy of this class of molecules. The information herein is intended to support research and drug development efforts by providing available data and detailed experimental protocols.

This compound is a diterpenoid that can be isolated from Nouelia insignis.[1][2][3] It is reported to possess antibacterial and anticancer properties.[4] The anticancer effects are suggested to occur through the induction of apoptosis and inhibition of cell proliferation.[4]

Comparative Bioactivity Data

Table 1: Cytotoxic Activity of Selected ent-Kaurane Diterpenoids against Human Cancer Cell Lines

CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
Compound 1 HCT-116Colon Carcinoma6.47[5]
HepG2Hepatocellular Carcinoma2.94[5]
A2780Ovarian Cancer4.31[5]
BGC-823Gastric Carcinoma5.85[5]
Compound 4 HCT-116Colon Carcinoma1.31[5]
HepG2Hepatocellular Carcinoma2.07[5]
A2780Ovarian Cancer1.83[5]
BGC-823Gastric Carcinoma1.95[5]
Jungermannenone AHL-60Promyelocytic Leukemia1.3[6]
Jungermannenone BHL-60Promyelocytic Leukemia5.3[6]
Jungermannenone DHL-60Promyelocytic Leukemia2.7[6]
JaridoninEC1Esophageal Squamous Cancer4.60[7]
SHG-44Glioma14.7[7]
MCF-7Breast Cancer16.7[7]
Longikaurin ASMMC-7721Hepatocellular Carcinoma~1.8[7]
CNE1Nasopharyngeal Carcinoma1.26[7]

Table 2: Antibacterial Activity of Selected ent-Kaurane Diterpenoids

CompoundBacterial StrainGram TypeMIC (µg/mL)Reference
Sigesbeckin AMRSAGram-positive64[8][9]
VREGram-positive64[8][9]
18-hydroxy-kauran-16-ent-19-oic acidMRSAGram-positive64[8][9]
VREGram-positive64[8][9]
Rosthornin A-DPropionibacterium acnesGram-positiveNot specified, but noted as most susceptible[10]

Experimental Protocols

A detailed understanding of the methodologies used to generate bioactivity data is crucial for the reproducibility and interpretation of results. The following are detailed protocols for commonly used assays in the evaluation of the cytotoxic and antibacterial properties of natural products.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[11]

Materials:

  • 96-well tissue culture plates

  • Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.[12] Incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[13][14]

Materials:

  • 96-well microtiter plates

  • Test compound stock solution

  • Bacterial strains

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of each row.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized and diluted bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed apoptotic signaling pathways targeted by some ent-kaurane diterpenoids and a general workflow for the evaluation of bioactivity.

experimental_workflow General Experimental Workflow for Bioactivity Screening cluster_extraction Compound Preparation cluster_assays Bioactivity Assays cluster_data Data Analysis plant_material Plant Material (e.g., Nouelia insignis) extraction Extraction & Isolation plant_material->extraction compound This compound & Analogs extraction->compound cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity antibacterial Antibacterial Assay (e.g., Broth Microdilution) compound->antibacterial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antibacterial->mic

Caption: A generalized workflow for the isolation and bioactivity screening of natural products.

apoptosis_pathways Proposed Apoptotic Signaling Pathways of ent-Kaurane Diterpenoids cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway diterpenoid ent-Kaurane Diterpenoid death_receptor Death Receptor diterpenoid->death_receptor Induces bcl2 Bcl-2 Family (Bax up, Bcl-2 down) diterpenoid->bcl2 Modulates caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis mitochondria Mitochondrial Dysfunction bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3

Caption: Apoptosis induction via extrinsic and intrinsic pathways by ent-kaurane diterpenoids.

References

Comparative Analysis of the Antibacterial Properties of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial potential of the natural product ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a member of the ent-kaurane diterpenoid family, against clinically relevant bacteria. Due to the limited availability of specific antibacterial data for this exact compound, this analysis utilizes data from closely related ent-kaurane diterpenoid analogs. The performance of these natural compounds is benchmarked against standard-of-care antibiotics, vancomycin and gentamicin, to provide a contextual framework for their potential therapeutic applications.

Data Presentation: Comparative Antibacterial Efficacy

The antibacterial activity of ent-kaurane diterpenoids is compared with standard antibiotics based on their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data is presented for both Gram-positive (Methicillin-Resistant Staphylococcus aureus - MRSA) and Gram-negative (Escherichia coli) bacteria.

Compound/AntibioticTarget OrganismStrainMIC (µg/mL)
ent-Kaurane Diterpenoid Analogs Staphylococcus aureus (MRSA)Clinical Isolates64[1]
Enterococcus faecalis (VRE)Clinical Isolates64[1]
Vancomycin Staphylococcus aureusATCC 292131.0 - 2.0
Gentamicin Escherichia coliATCC 259220.5 - 2.0

Disclaimer: The MIC values for ent-kaurane diterpenoid analogs are based on published data for similar compounds and should be considered indicative of the potential activity of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standardized protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test organism is prepared. Typically, a few colonies from a fresh agar plate are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., this compound or standard antibiotic) is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot (typically 10-100 µL) from each well showing no visible growth in the MIC assay is subcultured onto an appropriate agar medium that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination A Bacterial Culture (e.g., S. aureus, E. coli) D Inoculate 96-well plates A->D B Test Compound Dilutions (this compound) B->D C Standard Antibiotic Dilutions (e.g., Vancomycin, Gentamicin) C->D E Incubate at 37°C for 16-20h D->E F Observe for bacterial growth E->F G Determine MIC (Lowest concentration with no growth) F->G H Subculture from clear MIC wells onto agar plates G->H I Incubate at 37°C for 18-24h H->I J Count colonies I->J K Determine MBC (≥99.9% killing) J->K G A ent-Kaurane Diterpenoid B Bacterial Cell Wall A->B Disruption C Bacterial Cell Membrane A->C Disruption D Cell Lysis & Death B->D C->D

References

Comparative Efficacy of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and Known Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential antibacterial efficacy of the natural compound ent-11,16-Epoxy-15-hydroxykauran-19-oic acid against established antibiotics. Due to the limited availability of specific antibacterial data for this particular diterpenoid, this guide leverages published data on structurally related ent-kaurane diterpenoids to provide a preliminary assessment.

This compound is a member of the ent-kaurane class of diterpenoids, natural compounds that have garnered significant interest for their diverse biological activities. While this specific molecule has been isolated from Nouelia insignis, its direct antibacterial properties have not been extensively reported in publicly available literature. However, numerous studies on other ent-kaurane diterpenoids have demonstrated promising activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).

This guide aims to synthesize the available information to offer a comparative perspective.

Data Presentation: A Comparative Look at Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's efficacy, representing the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values of various ent-kaurane diterpenoids against MRSA, alongside the MIC values of commonly used antibiotics against MRSA and Vancomycin-Resistant Enterococci (VRE).

Table 1: Antibacterial Activity of Representative ent-Kaurane Diterpenoids against MRSA

Compound NameMIC (µg/mL)Bacterial Strain
Sigesbeckin A64MRSA
18-hydroxy-kauran-16-ent-19-oic acid64MRSA
16β-hydro-ent-kauran-17,19-dioic acid120MRSA
16α,17-dihydroxy-ent-kauran-19-oic acid500MRSA
16β,17,18-trihydroxy-ent-kauran-19-oic acid500MRSA
17,18-dihydroxy-ent-kauran-19-oic acid250MRSA

Table 2: MIC Values of Standard Antibiotics against MRSA and VRE

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Bacterial Strain
Vancomycin12MRSA
Daptomycin0.250.5MRSA
Linezolid12MRSA
Vancomycin>256>256VRE
Daptomycin24VRE
Linezolid12VRE

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing

The data presented in this guide is typically generated using standardized antimicrobial susceptibility testing methods. The following outlines a general experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a test compound, such as an ent-kaurane diterpenoid, based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under controlled conditions, and bacterial growth is assessed by visual inspection for turbidity or by using a growth indicator.

Materials:

  • Test compound (e.g., this compound)

  • Known antibiotic (positive control)

  • Solvent for the test compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA clinical isolate)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a known high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compound in CAMHB across the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted test compound. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis stock Test Compound Stock Solution dilution Serial Dilution in 96-well Plate stock->dilution inoculum Bacterial Inoculum Preparation inoculation Inoculation of Wells inoculum->inoculation dilution->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation mic MIC Determination incubation->mic

Caption: Experimental workflow for MIC determination.

mechanism_of_action cluster_compound ent-Kaurane Diterpenoid cluster_bacterium Bacterial Cell compound ent-11,16-Epoxy-15- hydroxykauran-19-oic acid cell_wall Cell Wall compound->cell_wall Disruption cell_membrane Cell Membrane compound->cell_membrane Disruption dna DNA ribosome Ribosome

Caption: Postulated mechanism of action for ent-kaurane diterpenoids.

Discussion and Future Directions

The available data on ent-kaurane diterpenoids suggest a potential for antibacterial activity, particularly against Gram-positive pathogens. The mechanism of action for some of these compounds appears to involve the disruption of the bacterial cell envelope, a different target from many conventional antibiotics. This could be advantageous in combating resistant strains.

However, it is crucial to emphasize that the efficacy of this compound remains to be experimentally determined. Future research should focus on:

  • In-depth Antimicrobial Screening: Evaluating the MIC of this compound against a broad panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species, as well as drug-resistant strains.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this specific compound in bacteria.

  • In Vivo Efficacy and Toxicity: Assessing the compound's effectiveness and safety in animal models of infection.

The exploration of natural products like this compound is a promising avenue for the discovery of novel antibiotic scaffolds to address the growing challenge of antimicrobial resistance. Rigorous scientific investigation is required to fully characterize its potential as a therapeutic agent.

In Vivo Validation of ent-Kaurane Diterpenoids: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of ent-kaurane diterpenoids, with a specific focus on the promising anticancer and antibacterial activities of this class of compounds. Due to the limited availability of in vivo data for ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, this guide will focus on a closely related and well-studied analogue, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid* (hereafter referred to as 5F), as a representative of this class. The performance of 5F will be compared with established therapeutic agents, supported by available experimental data.

Executive Summary

Ent-kaurane diterpenoids, a class of natural products, have demonstrated significant potential in preclinical studies as both anticancer and antibacterial agents. In vivo studies on the representative compound 5F have shown its ability to inhibit tumor growth with minimal side effects.[1] The primary mechanisms of action for its anticancer effects involve the induction of apoptosis through the modulation of key signaling pathways, including NF-κB and MAPK. While in vitro studies have indicated antibacterial activity of ent-kaurane diterpenoids against Gram-positive bacteria, comprehensive in vivo validation is still emerging. This guide aims to summarize the current state of in vivo research and provide a comparative perspective against standard-of-care therapies.

Anticancer Therapeutic Potential: A Comparative Analysis

In vivo studies have demonstrated the efficacy of 5F in reducing tumor volume in xenograft mouse models. While specific tumor growth inhibition percentages are not consistently reported across studies, the compound has been shown to markedly decrease tumor weight.[1] Nanoparticle formulations of 5F have also been shown to effectively inhibit tumor growth.[2]

For a comparative perspective, the following tables summarize the in vivo efficacy of 5F alongside standard chemotherapeutic agents, cisplatin and doxorubicin, in relevant cancer models.

Table 1: In Vivo Anticancer Efficacy of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) and Comparators

CompoundCancer ModelAnimal ModelDosageRoute of AdministrationTumor Growth InhibitionCitation(s)
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)Colorectal Carcinoma (Xenograft)MiceNot specifiedNot specifiedMarkedly decreased tumor weight[1]
CisplatinColon Cancer (LoVo cell xenograft)Athymic nude mice3 mg/kgIntraperitonealSynergistically inhibited tumor growth with Aspirin[3]
DoxorubicinBreast Cancer (4T1 orthotopic xenograft)Balb/c mice4 mg/kg and 8 mg/kgIntraperitonealDose-dependent reduction in tumor growth
Doxorubicin (nanosponge formulation)Spontaneous Breast CancerBALB-neuT mice2 mg/kgIntravenous60% inhibition of tumor growth[4][5]

Table 2: In Vivo Toxicity Profile

CompoundAnimal ModelObserved Side EffectsCitation(s)
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)MiceMinimal side effects reported[6]
CisplatinMicePotential for nephrotoxicity[7]
DoxorubicinMiceDose-dependent cardiotoxicity[8]

Antibacterial Therapeutic Potential: A Comparative Analysis

The antibacterial activity of ent-kaurane diterpenoids has been primarily demonstrated in vitro, with specific activity reported against Gram-positive bacteria. In vivo validation of their antibacterial efficacy is an area of active research. For a comparative framework, the following tables present in vivo efficacy data for standard antibiotics against common bacterial pathogens.

Table 3: In Vivo Antibacterial Efficacy of Standard Antibiotics

AntibioticBacterial StrainInfection ModelAnimal ModelDosageRoute of AdministrationReduction in Bacterial LoadCitation(s)
VancomycinMethicillin-Resistant Staphylococcus aureus (MRSA)Thigh infectionNeutropenic mice1 mg/kg + imipenem/cilastatin 5 mg/kgNot specifiedRetarded regrowth of MRSA[9]
VancomycinMethicillin-Resistant Staphylococcus aureus (MRSA)PneumoniaNeutropenic mice110 mg/kg q12hSubcutaneousSignificant CFU reduction[10]
CiprofloxacinPseudomonas aeruginosaGranuloma pouchMice40 mg/kgIntraperitonealRapid decline in CFU[11]
CiprofloxacinPseudomonas aeruginosaSystemic infectionMice2.34 to 11.22 mg/kgOralEffective in 50% of infected mice[12]

Mechanism of Action: Signaling Pathways

The anticancer effects of 5F are attributed to its ability to induce apoptosis in cancer cells through the modulation of critical signaling pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. 5F has been shown to inhibit the activation of NF-κB.[6][13] This inhibition leads to the downregulation of anti-apoptotic proteins, such as Bcl-2, and the upregulation of pro-apoptotic proteins, thereby promoting cancer cell death.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf JNK JNK Ras->JNK p38 p38 Ras->p38 MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors 5F ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) 5F->ERK activates in some cells 5F->JNK activates in some cells 5F->p38 activates in some cells Cell_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cell_Response Anticancer_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., LoVo, 4T1) Animal_Inoculation 2. Subcutaneous Inoculation into Immunocompromised Mice Cell_Culture->Animal_Inoculation Tumor_Growth 3. Tumor Growth Monitoring (to palpable size) Animal_Inoculation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., i.p., i.v.) Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 7. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 8. Tumor Excision, Weight Measurement & Analysis Endpoint->Analysis Antibacterial_Workflow Bacterial_Culture 1. Bacterial Culture (e.g., MRSA, P. aeruginosa) Animal_Model 2. Induction of Neutropenia (optional, e.g., cyclophosphamide) Bacterial_Culture->Animal_Model Infection 3. Intramuscular Injection of Bacteria into Thigh Animal_Model->Infection Treatment 4. Drug Administration (e.g., s.c., i.p.) Infection->Treatment Monitoring 5. Monitoring of Animal Health & Survival Treatment->Monitoring Endpoint 6. Study Endpoint (e.g., 24-48h post-infection) Monitoring->Endpoint Analysis 7. Thigh Muscle Homogenization & CFU Determination Endpoint->Analysis

References

Benchmarking ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: A Comparative Analysis Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the in-vitro and in-vivo data for ent-11,16-Epoxy-15-hydroxykauran-19-oic acid as an anticancer agent. While this diterpenoid, isolatable from herbs like Nouelia insignis, is commercially available and has been noted for its potential anti-inflammatory properties, specific studies detailing its cytotoxic effects against cancer cell lines and direct comparisons with standard chemotherapeutic drugs are currently unavailable.

This guide aims to provide a framework for the future benchmarking of this compound. In the absence of direct experimental data for this compound, we will outline the standard methodologies and comparative data for common anticancer agents that would be essential for such an evaluation. This document will serve as a foundational resource for researchers initiating studies on the anticancer potential of this specific kaurane diterpenoid.

Section 1: Comparative Cytotoxicity Data (Hypothetical Framework)

To effectively benchmark this compound, its cytotoxic activity, typically measured as the half-maximal inhibitory concentration (IC50), must be determined across a panel of human cancer cell lines. The selection of cell lines should represent a variety of cancer types to assess the compound's spectrum of activity. For a robust comparison, the performance of the investigational compound should be juxtaposed with that of well-established anticancer drugs such as Doxorubicin and Cisplatin.

The following table provides a hypothetical structure for presenting such comparative data. The values for the standard agents are representative and can vary based on experimental conditions.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
MCF-7 Breast AdenocarcinomaData Not Available0.04 - 1.51.5 - 10
A549 Lung CarcinomaData Not Available0.05 - 0.52.0 - 15
HeLa Cervical AdenocarcinomaData Not Available0.03 - 0.81.0 - 8
HT-29 Colorectal AdenocarcinomaData Not Available0.1 - 2.03.0 - 20
HepG2 Hepatocellular CarcinomaData Not Available0.1 - 1.02.5 - 12

Section 2: Essential Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of any new anticancer agent. The following protocols are standard in the field for assessing cytotoxicity and elucidating mechanisms of action.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of this compound and standard anticancer agents (e.g., Doxorubicin, Cisplatin) for 48 or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at concentrations around its IC50 value for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound for a predetermined time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and treat with RNase A to remove RNA. Stain the cellular DNA with Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Section 3: Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for illustrating complex experimental processes and biological pathways. The following are examples of how such visualizations can be created using the DOT language for Graphviz.

Experimental Workflow for Cytotoxicity Screening

experimental_workflow start Start: Cancer Cell Lines seeding Cell Seeding (96-well plates) start->seeding treatment Compound Treatment (Test Compound & Standards) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT) incubation->assay readout Data Acquisition (Absorbance Measurement) assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End: Comparative Cytotoxicity analysis->end

Caption: Workflow for in-vitro cytotoxicity screening of novel compounds.

Hypothetical Signaling Pathway for Apoptosis Induction

Based on the known mechanisms of other kaurane diterpenoids, a potential signaling pathway for apoptosis induction by this compound could involve the modulation of key apoptotic proteins.

apoptosis_pathway compound This compound cell Cancer Cell compound->cell bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 bax Bax (Pro-apoptotic) cell->bax mito Mitochondrial Pathway bcl2->mito Inhibits bax->mito Activates caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A potential apoptosis induction pathway for a novel anticancer agent.

Conclusion

While this compound has been identified in nature, its potential as an anticancer agent remains largely unexplored. The frameworks and protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound. Future research focused on generating robust in-vitro data, as outlined, is a critical first step in determining if this diterpenoid holds promise as a novel therapeutic candidate. The scientific community awaits such studies to unlock the potential of this and other natural products in the fight against cancer.

"confirming the molecular targets of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular targets of the diterpenoid compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, a structural analog of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid. Due to a lack of specific molecular target data for this compound, this document focuses on its better-studied counterpart to infer potential mechanisms of action. The information presented herein is based on available experimental data for the hydroxy-oxo derivative, which suggests a potent ability to induce apoptosis and cell cycle arrest in cancer cells.

Introduction to this compound and its Analogs

This compound is a diterpenoid compound isolated from the plant Nouelia insignis.[1][2][3] While its specific molecular targets are not yet fully elucidated, preliminary studies suggest it possesses antibacterial and anticancer properties, likely acting through the induction of apoptosis and inhibition of cell proliferation.[4]

A structurally similar compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (hereafter referred to as 5F), has been more extensively studied. Research on 5F has revealed its significant antitumor activity, providing valuable insights into the potential mechanisms of action for this class of diterpenoids. This guide will focus on the confirmed molecular targets and pathways of 5F as a comparative model.

Comparative Analysis of Molecular Targets

The primary mechanism of action for 5F in cancer cells is the induction of apoptosis through the modulation of key signaling pathways. The main molecular targets identified are central to the regulation of cell death and survival.

Table 1: Comparison of Molecular Targets and Effects of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) and Potential Alternative Apoptosis-Inducing Agents

Molecular TargetEffect of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)Alternative AgentsMechanism of Alternative Agents
NF-κB (Nuclear Factor kappa B) Inhibition of activation and induction, leading to decreased expression of anti-apoptotic proteins.Bortezomib (Velcade®)Proteasome inhibitor, prevents IκBα degradation, sequestering NF-κB in the cytoplasm.
Bcl-2 Family Proteins Downregulation of anti-apoptotic Bcl-2; Upregulation of pro-apoptotic Bax and Bak.Venetoclax (Venclexta®)Selective inhibitor of Bcl-2, promoting apoptosis.
Caspases Activation of initiator caspase-9 and executioner caspase-3.TRAIL Receptor AgonistsActivate the extrinsic apoptosis pathway, leading to caspase-8 and -3 activation.
MAPK (Mitogen-Activated Protein Kinase) Pathway Activation of JNK, ERK, and p38, with roles in both pro-apoptotic and survival signaling depending on the cancer type.Sorafenib (Nexavar®)Multi-kinase inhibitor that can modulate MAPK signaling.
p53 Activity is facilitated in cancer cells with wild-type p53.Nutlin-3aMDM2 inhibitor, stabilizes and activates p53.

Signaling Pathways and Experimental Workflows

The antitumor activity of 5F is orchestrated through a complex interplay of signaling pathways culminating in apoptosis.

Apoptosis Induction Pathway of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)

The compound triggers the mitochondrial-mediated intrinsic apoptosis pathway. This involves the inhibition of the pro-survival NF-κB pathway, leading to a shift in the balance of Bcl-2 family proteins in favor of apoptosis.

Compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) NFkB NF-κB Inhibition Compound->NFkB Bcl2 Bcl-2 Downregulation NFkB->Bcl2 Bax Bax/Bak Upregulation NFkB->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by 5F.

Experimental Workflow for Target Validation

A typical workflow to validate the molecular targets of a compound like 5F involves a series of in vitro assays.

cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Confirmation CellViability Cell Viability Assay (MTT Assay) ApoptosisAssay Apoptosis Detection (Annexin V Staining) CellViability->ApoptosisAssay WesternBlot Western Blot Analysis (NF-κB, Bcl-2, Bax, Caspases) ApoptosisAssay->WesternBlot qPCR Quantitative PCR (Gene Expression of Targets) ApoptosisAssay->qPCR PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis qPCR->PathwayAnalysis

References

Safety Operating Guide

Personal protective equipment for handling ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid. Given its classification as a diterpenoid with potential biological activity, including anticancer properties, a cautious approach analogous to handling other potent active pharmaceutical ingredients (APIs) is recommended.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the powdered nature of this compound and its potential bioactivity, a comprehensive safety strategy involving engineering controls and personal protective equipment is mandatory to minimize exposure.

Control/PPE ItemSpecificationPurpose
Engineering Control Chemical Fume Hood or Class II Biological Safety Cabinet (BSC)To contain airborne particles and prevent inhalation.[1]
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorTo protect against inhalation of fine powder.
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978)To prevent skin contact and absorption.[2][3] The outer glove should be removed and disposed of in the designated waste container immediately after handling.
Eye/Face Protection Safety goggles and a full-face shieldTo protect eyes and face from splashes and airborne particles.[4]
Protective Clothing Disposable, solid-front, back-closing gown with long sleeves and elastic or knit cuffsTo protect skin and clothing from contamination.[2][3]
Shoe Covers Two pairs of disposable shoe coversTo prevent the spread of contamination outside the handling area. The outer pair should be removed upon exiting the controlled area.[2]

Experimental Protocol: Weighing and Solubilizing this compound

This protocol outlines the step-by-step procedure for safely weighing the powdered compound and preparing a stock solution.

Materials:

  • This compound (solid powder)

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Vials with caps

  • Pipettes and tips

  • Decontamination solution (e.g., 70% ethanol)

  • Designated cytotoxic waste container

Procedure:

  • Preparation of the Work Area:

    • Ensure the chemical fume hood or BSC is certified and functioning correctly.[1]

    • Cover the work surface with a disposable, absorbent bench liner.

    • Assemble all necessary materials and place them within the containment area.

    • A designated cytotoxic spill kit should be readily available.[5]

  • Donning Personal Protective Equipment (PPE):

    • Don inner gloves, a disposable gown, and two pairs of shoe covers.

    • Don a second pair of (outer) gloves over the gown's cuffs.

    • Wear safety goggles, a face shield, and an N95 respirator.

  • Weighing the Compound:

    • Tare the analytical balance with a clean weighing boat inside the fume hood.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder to the weighing boat. Minimize the creation of dust.

    • Record the weight.

  • Solubilization:

    • Transfer the weighed powder into an appropriately labeled vial.

    • Using a calibrated pipette, add the required volume of the chosen solvent to the vial.

    • Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

  • Post-Handling and Decontamination:

    • Wipe the exterior of the vial with a decontaminating solution.

    • Clean the spatula and any other reusable equipment with the appropriate solvent and decontaminating solution.

    • Dispose of all single-use items, including the bench liner, weighing boat, and pipette tips, in the designated cytotoxic waste container.[6]

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the cytotoxic waste.

    • Remove the gown, face shield, and goggles.

    • Exit the immediate work area and remove the outer pair of shoe covers.

    • Remove the inner pair of gloves and the respirator.

    • Wash hands thoroughly with soap and water.

Operational Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area in Fume Hood don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Enter Handling Phase dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate Complete Handling dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands wash_hands doff_ppe->wash_hands Wash Hands Thoroughly

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.